Benztropine mesylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFJLLXFNPCTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-17-2 | |
| Record name | BENZTROPINE MESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endo-3-(diphenylmethoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benztropine Mesylate: A Technical Guide to its Function as a Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benztropine mesylate is a synthetically derived anticholinergic agent with a well-established role in the management of Parkinson's disease and extrapyramidal symptoms induced by antipsychotic medications.[1] Its therapeutic efficacy is primarily attributed to its function as a competitive antagonist at muscarinic acetylcholine receptors, thereby restoring the delicate balance between dopaminergic and cholinergic neurotransmission in the central nervous system.[2] This technical guide provides an in-depth exploration of the core pharmacology of this compound, focusing on its interaction with muscarinic receptor subtypes, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Introduction
This compound, a tropane derivative, shares structural similarities with both atropine and diphenhydramine, contributing to its dual anticholinergic and antihistaminic properties.[1] Its primary therapeutic application lies in its ability to counteract the relative overactivity of acetylcholine in the basal ganglia that occurs in dopamine-depleted states, such as Parkinson's disease.[2] By blocking muscarinic receptors, this compound helps to alleviate symptoms like tremor, rigidity, and dystonia.[1] This guide will delve into the specific molecular interactions and cellular consequences of this compound's antagonism at the five subtypes of muscarinic acetylcholine receptors (M1-M5).
Muscarinic Receptor Binding Profile of this compound
The affinity of this compound for each of the five human muscarinic receptor subtypes (M1-M5) is a critical determinant of its therapeutic and side-effect profile. While benztropine is often characterized as a non-selective muscarinic antagonist, it exhibits a notable preference for the M1 receptor subtype. The binding affinities, typically expressed as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are determined through radioligand binding assays.
Table 1: Benztropine Binding Affinities for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Benztropine IC50 (nM) | Reference |
| M1 | 2.5 | [3] |
| M2 | 16 | [3] |
| M3 | 13 | [3] |
| M4 | 16 | [3] |
| M5 | 10 | [3] |
Note: The IC50 values are from studies on rhesus monkey brain tissue and serve as a close approximation for human receptors due to high sequence homology.
Downstream Signaling Pathways Modulated by this compound
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate distinct intracellular signaling cascades. This compound, as an antagonist, blocks these pathways. The five muscarinic receptor subtypes are broadly classified into two groups based on their G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[7][8] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP) and subsequently reduced activity of protein kinase A (PKA).[8]
By antagonizing these receptors, this compound prevents the downstream effects of acetylcholine, leading to a reduction in cholinergic signaling.
Signaling Pathway Diagrams
Caption: M1/M3/M5 Receptor Signaling Pathway and Benztropine Antagonism.
Caption: M2/M4 Receptor Signaling Pathway and Benztropine Antagonism.
Experimental Protocols
The characterization of this compound's activity as a muscarinic receptor antagonist relies on a suite of in vitro assays. These assays are crucial for determining binding affinity, functional potency, and selectivity.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
-
Objective: To measure the ability of this compound to displace a known radiolabeled muscarinic receptor antagonist from the receptor binding site.
-
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[9]
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled antagonist at a concentration near its Kd, and a specific concentration of this compound.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[9]
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Data is analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Competition Binding Assay.
Functional Assays
Functional assays are essential to confirm that this compound acts as an antagonist and to quantify its potency in inhibiting receptor-mediated signaling.
This assay measures the activation of G-proteins, which is the first step in the signaling cascade following receptor activation. Antagonists will inhibit agonist-stimulated GTPγS binding.
-
Objective: To measure the ability of this compound to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[10][11][12]
-
Materials:
-
Cell membranes expressing the muscarinic receptor of interest.
-
A muscarinic agonist (e.g., carbachol).
-
[³⁵S]GTPγS.
-
This compound solutions.
-
Assay buffer containing GDP.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with various concentrations of this compound.
-
Add a fixed concentration of the muscarinic agonist to stimulate the receptors.
-
Add [³⁵S]GTPγS to the mixture and incubate to allow for G-protein activation and binding of the radiolabel.
-
Terminate the reaction by rapid filtration.
-
Wash the filters and measure radioactivity.
-
The inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound is used to determine its functional antagonist potency (IC50).
-
This assay is specific for Gq/11-coupled receptors (M1, M3, M5) and measures the accumulation of a downstream second messenger.
-
Objective: To measure the ability of this compound to inhibit agonist-induced accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
-
Materials:
-
Whole cells expressing the M1, M3, or M5 receptor.
-
A muscarinic agonist.
-
This compound solutions.
-
Assay buffer containing LiCl (to inhibit IP1 degradation).
-
Commercially available IP1 detection kit (e.g., HTRF-based).
-
-
Procedure:
-
Plate cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a muscarinic agonist in the presence of LiCl.
-
Lyse the cells and measure the accumulated IP1 using the detection kit according to the manufacturer's instructions.
-
The inhibition of agonist-induced IP1 accumulation by this compound is used to determine its functional antagonist potency.
-
Conclusion
This compound exerts its therapeutic effects primarily through the antagonism of muscarinic acetylcholine receptors, with a preferential affinity for the M1 subtype. This antagonism blocks the downstream signaling cascades initiated by acetylcholine, thereby helping to restore the cholinergic-dopaminergic balance in the central nervous system. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel muscarinic receptor modulators. A thorough understanding of its interaction with all five muscarinic receptor subtypes is essential for optimizing its therapeutic use and minimizing off-target effects in drug development.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Differential coupling of m2 and m4 muscarinic receptors to inhibition of adenylyl cyclase by Gi alpha and G(o)alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Inhibition of the Dopamine Transporter by Benztropine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate, marketed under trade names such as Cogentin, is a tropane-based pharmacological agent primarily utilized for the symptomatic treatment of Parkinson's disease and extrapyramidal symptoms induced by antipsychotic medications.[1][2] Its therapeutic efficacy stems from a dual mechanism of action: antagonism of muscarinic acetylcholine receptors (M1) and potent inhibition of the presynaptic sodium-dependent dopamine transporter (DAT).[3][4][5] This guide provides an in-depth technical overview of benztropine's interaction with DAT, focusing on its inhibitory mechanism, quantitative pharmacological profile, and the key experimental protocols used for its characterization.
Benztropine's structure uniquely combines features of atropine and diphenhydramine, contributing to its anticholinergic and antihistaminic properties, respectively.[3] However, its tropane ring is a shared feature with cocaine, underlying its activity as a dopamine reuptake inhibitor.[5] By blocking DAT, benztropine increases the concentration of dopamine in the synaptic cleft, which helps to correct the dopamine/acetylcholine imbalance characteristic of parkinsonism.[1][4] Notably, benztropine and its analogs are often classified as "atypical" DAT inhibitors because, despite their high affinity for the transporter, they do not produce the classic psychostimulant behavioral effects associated with cocaine.[2][6] This distinction has made them valuable tools for neuroscience research and as potential scaffolds for developing medications for cocaine addiction.[7][8]
Core Mechanism: Competitive Inhibition of the Dopamine Transporter
Benztropine functions as a competitive inhibitor at the dopamine transporter. It binds directly to the transporter protein, likely at a site that overlaps with the dopamine binding pocket, thereby physically occluding the reuptake of dopamine from the synaptic cleft.[6][8] This inhibition is dose-dependent and leads to a sustained elevation of extracellular dopamine levels in key brain regions such as the striatum.[5][9]
Computational modeling and mutagenesis studies suggest that benztropine's binding orientation within the DAT central binding site (S1) differs from that of classical inhibitors like cocaine.[8][10][11] This differential interaction is hypothesized to stabilize distinct conformational states of the transporter protein.[12][13] While typical psychostimulants are thought to lock the transporter in an outward-facing conformation, atypical inhibitors like benztropine may stabilize a more occluded or inward-facing state, which could account for their unique behavioral profiles.[6][14]
Quantitative Pharmacological Data
The affinity (Ki) and functional potency (IC50) of benztropine and its analogs have been determined through various in vitro assays. These values quantify the drug's interaction with monoamine transporters and other relevant receptors. Benztropine demonstrates a notable, albeit variable, affinity for DAT, with generally lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference(s) |
| Benztropine | DAT | Binding | 8.5 - 120 | - | Rat, Human | [11][15] |
| DAT | Uptake | - | 15 - 118 | Rat | [15][16] | |
| SERT | Uptake | - | ~4,900 | Rat | [7] | |
| NET | Uptake | - | ~1,420 | Rat | [7] | |
| M1 Receptor | Binding | 2 | - | - | [7] | |
| H1 Receptor | Binding | 11 - 43 fold lower than DAT | - | - | [14] | |
| AHN 1-055 | DAT | Binding | 9 - 11.8 | - | Rat | [8][17] |
| (BZT Analog) | DAT | Uptake | - | 26 | COS-7 Cells | [8] |
| JHW 007 | DAT | Uptake | - | 24.6 | Rat | [7] |
| (BZT Analog) |
Note: Ki and IC50 values can vary significantly based on experimental conditions, tissue preparation (e.g., synaptosomes vs. transfected cells), and radioligand used.
Key Experimental Methodologies
The characterization of benztropine's effects on DAT relies on established neuropharmacological assays. The following sections detail the core protocols for these experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity (Ki) of a test compound (benztropine) by quantifying its ability to displace a specific radiolabeled ligand from the target transporter.
Objective: To determine the binding affinity (Ki) of benztropine for the dopamine transporter.
Methodology:
-
Membrane Preparation: Brain tissue rich in DAT (e.g., striatum) or cells stably expressing DAT are homogenized in an ice-cold buffer (e.g., 50mM Tris-HCl). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a final assay buffer.[18] Protein concentration is determined using a standard method like the BCA assay.
-
Assay Incubation: In a 96-well plate, the membrane preparation (e.g., 50-120 µg protein) is incubated with a fixed concentration of a high-affinity DAT radioligand (e.g., [³H]WIN 35,428 or [³H]CFT) and varying concentrations of unlabeled benztropine.[8][19]
-
Defining Non-Specific Binding: A parallel set of wells contains a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or nomifensine) to saturate the transporters and determine non-specific binding.[20]
-
Equilibrium and Filtration: The plate is incubated (e.g., 60 minutes at 30°C) to reach binding equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes while allowing unbound radioligand to pass through. Filters are washed multiple times with ice-cold buffer.[18][21]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of benztropine. A non-linear regression analysis is used to determine the IC50 value (the concentration of benztropine that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][18]
Ex Vivo Synaptosomal Dopamine Uptake Inhibition Assay
This functional assay measures the potency (IC50) of a compound to inhibit the transport of dopamine into isolated presynaptic terminals (synaptosomes).
Objective: To determine the functional potency (IC50) of benztropine to inhibit dopamine uptake.
Methodology:
-
Synaptosome Preparation: The dorsal striatum from a rodent brain is dissected and homogenized in an ice-cold sucrose buffer. The homogenate undergoes differential centrifugation, including a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the synaptosomes. The final pellet is resuspended in an appropriate uptake buffer.[22][23]
-
Assay Incubation: Aliquots of the synaptosomal suspension are pre-incubated for a short period with varying concentrations of benztropine or vehicle.
-
Uptake Initiation: The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine (e.g., [³H]Dopamine). The incubation is carried out for a short, timed interval (e.g., 10 minutes) at 37°C.[24]
-
Defining Non-Specific Uptake: A parallel set of tubes contains a known DAT inhibitor (e.g., cocaine or nomifensine) to determine non-specific uptake and transport-independent accumulation of [³H]Dopamine.[22]
-
Uptake Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]Dopamine.[15]
-
Quantification: The amount of [³H]Dopamine transported into the synaptosomes and trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Specific uptake is calculated by subtracting non-specific uptake from total uptake. The results are expressed as a percentage of the uptake in the vehicle-treated control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[15]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing direct evidence of a drug's effect on synaptic dopamine concentration.
Objective: To measure the effect of systemic or local administration of benztropine on extracellular dopamine levels in the striatum.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or dorsal striatum) of an anesthetized animal. The animal is allowed to recover from surgery.[9]
-
Perfusion: On the day of the experiment, the probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with a solution mimicking cerebrospinal fluid (artificial CSF).[25]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.[26]
-
Drug Administration: Benztropine is administered systemically (e.g., intraperitoneal injection) or locally through the dialysis probe (retrodialysis).[9]
-
Sample Collection: Dialysate collection continues for several hours post-administration to monitor changes in dopamine levels over time.
-
Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[9]
-
Data Analysis: The post-drug dopamine concentrations are expressed as a percentage of the average baseline concentration. This allows for the assessment of the magnitude and duration of benztropine's effect on dopamine reuptake in vivo.
Conclusion
This compound is a potent inhibitor of the dopamine transporter, a mechanism central to its therapeutic utility in movement disorders. Its pharmacological profile is distinguished by its "atypical" nature, where potent DAT blockade does not translate into cocaine-like behavioral stimulation. This unique characteristic is likely rooted in its distinct mode of binding to the transporter protein. The quantitative data derived from radioligand binding and synaptosomal uptake assays, combined with in vivo evidence from microdialysis, provide a comprehensive understanding of its action. For drug development professionals, the structure-activity relationships of benztropine and its analogs offer a promising foundation for the design of novel DAT inhibitors with tailored pharmacological profiles, potentially for treating psychostimulant addiction or other neurological disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of the Benztropine Analog [125I]GA II 34 Binding Site on the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recognition of benztropine by the dopamine transporter (DAT) differs from that of the classical dopamine uptake inhibitors cocaine, methylphenidate, and mazindol as a function of a DAT transmembrane 1 aspartic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. INTERACTION OF COCAINE-, BENZTROPINE-, AND GBR12909-LIKE COMPOUNDS WITH WILDTYPE AND MUTANT HUMAN DOPAMINE TRANSPORTERS: MOLECULAR FEATURES THAT DIFFERENTIALLY DETERMINE ANTAGONIST BINDING PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 23. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 24. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benztropine Mesylate: A Technical Guide to its Anticholinergic and Antihistaminic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate is a synthetically derived medication that exhibits a dual pharmacological profile, acting as both a potent anticholinergic and a histamine H1 receptor antagonist. Structurally related to atropine and diphenhydramine, it is widely utilized in the management of Parkinson's disease and to mitigate the extrapyramidal side effects associated with antipsychotic medications.[1][2] This technical guide provides an in-depth exploration of the anticholinergic and antihistaminic effects of this compound, presenting quantitative binding affinity data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways.
Data Presentation: Binding Affinities of this compound
The affinity of this compound for its primary targets, the muscarinic acetylcholine receptors and the histamine H1 receptor, has been quantified through various in vitro studies. The following tables summarize the available binding affinity data (Ki in nM), providing a comparative overview of its potency at these receptors.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue/System | Reference |
| Muscarinic M1 | Benztropine | Data not available | - | - | |
| Muscarinic M2 | Benztropine | Data not available | - | - | |
| Muscarinic M3 | Benztropine | Data not available | - | - | |
| Muscarinic M4 | Benztropine | Data not available | - | - | |
| Muscarinic M5 | Benztropine | Data not available | - | - | |
| Muscarinic (General) | Benztropine | 1.8 | Rhesus Monkey | - | [3] |
| Histamine H1 | Benztropine | 16 | Rat | Brain | [4] |
| Target | Ligand | IC₅₀ (nM) | Kᵢ (nM) | Species | Assay Type | Reference |
| Dopamine Transporter (DAT) | Benztropine | 26 | 9 | Rhesus Monkey | [³H]Dopamine Uptake / [³H]CFT Binding | [3] |
Signaling Pathways
This compound exerts its effects by antagonizing G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the muscarinic M1 receptor (a Gq-coupled receptor) and the histamine H1 receptor (also Gq-coupled), as well as the logical relationship of benztropine's dual antagonism.
Caption: Muscarinic M1 Receptor (Gq) Signaling Pathway Antagonized by this compound.
Caption: Histamine H1 Receptor (Gq) Signaling Pathway Antagonized by this compound.
Caption: Logical Relationship of this compound's Dual Antagonism.
Experimental Protocols
The characterization of this compound's anticholinergic and antihistaminic effects relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Caption: Experimental Workflow for a Radioligand Competition Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human muscarinic or histamine H1 receptor to approximately 80-90% confluency.
-
Harvest the cells and prepare a membrane fraction through homogenization and differential centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-QNB for muscarinic receptors, [³H]-pyrilamine for H1 receptors) at a concentration near its Kd.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known antagonist (e.g., atropine for muscarinic receptors, diphenhydramine for H1 receptors).
-
Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound and non-specifically bound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a percentage of the control (no benztropine) against the logarithm of the benztropine concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of benztropine that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition, providing insights into the efficacy of a compound as an agonist or antagonist.
1. Intracellular Calcium Flux Assay:
This assay is suitable for Gq-coupled receptors like the muscarinic M1, M3, M5, and histamine H1 receptors, which signal through the release of intracellular calcium.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the receptor of interest into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate according to the dye manufacturer's instructions.
-
-
Assay Procedure (Antagonist Mode):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Using a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation), measure the baseline fluorescence of the cells.
-
Add the this compound dilutions to the wells and incubate for a predetermined time to allow the drug to bind to the receptors.
-
Inject a fixed concentration of a known agonist (e.g., acetylcholine or carbachol for muscarinic receptors; histamine for H1 receptors) at a concentration that elicits a submaximal response (EC₈₀).
-
Immediately measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the agonist-induced calcium response in the presence of each concentration of benztropine.
-
Plot the response as a percentage of the control (agonist alone) against the logarithm of the benztropine concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.
-
2. IP-One HTRF Assay:
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3), which is produced upon Gq-coupled receptor activation.
Protocol:
-
Cell Stimulation:
-
Harvest cells expressing the receptor of interest and resuspend them in stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Dispense the cell suspension into a 384-well low-volume white plate.
-
Add varying concentrations of this compound (antagonist mode).
-
Add a fixed concentration of the appropriate agonist (EC₈₀).
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody).
-
Incubate at room temperature in the dark for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665/620 nm). The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the benztropine concentration to determine the IC₅₀ value.
-
Conclusion
This compound's therapeutic efficacy is a direct consequence of its potent antagonism at muscarinic acetylcholine receptors, which helps to rebalance neurotransmitter activity in the basal ganglia. Its concurrent antihistaminic activity, while not the primary therapeutic target in parkinsonism, contributes to its overall pharmacological profile and is responsible for some of its side effects, such as sedation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further characterize the dual anticholinergic and antihistaminic effects of this important medication. The provided signaling pathway diagrams offer a clear visual representation of the molecular mechanisms underlying benztropine's actions.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Preferential M1 Receptor Antagonists Minimally Alter the Discriminative-Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Benztropine Mesylate: A Structural Chimera of Atropine and Diphenhydramine
Abstract
Benztropine mesylate is a synthetically derived anticholinergic and antihistaminic agent utilized primarily for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its pharmacological profile is a direct consequence of its unique chemical architecture, which ingeniously combines key structural motifs from two distinct parent molecules: atropine, a potent muscarinic antagonist, and diphenhydramine, a first-generation H1 histamine receptor antagonist. This technical guide provides an in-depth analysis of the structural similarities and differences between these three compounds, presenting quantitative data on their receptor binding affinities, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of benztropine's structure-activity relationship.
Structural Analysis: A Tale of Two Pharmacophores
Benztropine's chemical structure represents a deliberate fusion of the tropane alkaloid scaffold found in atropine and the diarylmethyl moiety characteristic of diphenhydramine. This amalgamation results in a molecule with a dual-action mechanism, capable of potently antagonizing both muscarinic acetylcholine receptors (mAChRs) and histamine H1 receptors.
-
From Atropine: Benztropine inherits the tropane ring system, a bicyclic amine that is a crucial component of atropine's high affinity for muscarinic receptors. This rigid structure correctly orients the molecule within the binding pocket of mAChRs.
-
From Diphenhydramine: The benzhydryl ether group (a diarylmethyl group linked to an oxygen atom) is a direct incorporation from the structure of diphenhydramine. This bulky, lipophilic group is a key determinant for high-affinity binding to the H1 histamine receptor.
The resulting molecule, benztropine, can be described as the N-alkylated tropane ether of diphenylmethanol. This chimeric nature is the foundation of its therapeutic efficacy and its side-effect profile.
Caption: Structural contributions to Benztropine from Atropine and Diphenhydramine.
Receptor Binding Affinity
The dual structural nature of benztropine is reflected in its receptor binding profile. It exhibits high affinity for both muscarinic M1 acetylcholine receptors and histamine H1 receptors. The following table summarizes the in vitro receptor binding affinities (Ki) for this compound, atropine, and diphenhydramine at these primary targets. Lower Ki values indicate higher binding affinity.
| Compound | Muscarinic M1 Receptor (Ki, nM) | Histamine H1 Receptor (Ki, nM) |
| This compound | ~1 | ~10-20 |
| Atropine | ~1-5 | >1000 |
| Diphenhydramine | ~100-1000 | ~2-10 |
Data are compiled from various sources and represent approximate values. Actual values may vary depending on the specific assay conditions.
As the data indicates, benztropine is a potent muscarinic antagonist, with an affinity comparable to that of atropine.[1][2] Concurrently, it is a potent H1 histamine receptor antagonist, with an affinity in the same range as diphenhydramine.[1] Atropine shows high selectivity for muscarinic receptors, while diphenhydramine is highly selective for the H1 receptor, though it retains some affinity for muscarinic receptors which accounts for its anticholinergic side effects.[3][4]
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities, such as the Ki values presented above, is typically accomplished through competitive radioligand binding assays.[5][6][7] These assays are a gold standard for quantifying the interaction between a drug and its receptor target.[5][7]
Principle
A radiolabeled ligand (a molecule with a radioactive isotope attached) with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes containing the receptor. The unlabeled test compound (e.g., benztropine) is added at various concentrations. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[8]
Generalized Protocol
-
Receptor Preparation:
-
Cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with the human M1 receptor) are cultured and harvested.
-
Alternatively, tissue homogenates from regions known to be rich in the target receptor (e.g., rat brain cortex for M1 receptors) can be used.
-
The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate a membrane fraction, which is then resuspended in an assay buffer.[8]
-
-
Assay Incubation:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine for M1 receptors or [3H]pyrilamine for H1 receptors).
-
A range of concentrations of the unlabeled test compound (benztropine, atropine, or diphenhydramine) is added to the wells.
-
Control wells are included to determine total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled specific ligand).[8]
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[8]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
The IC50 value is determined from this curve.
-
The Ki value is calculated using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Benztropine Mesylate: A Technical Deep-Dive into Pharmacokinetics and Blood-Brain Barrier Permeability
This technical guide provides a comprehensive overview of the pharmacokinetic profile and blood-brain barrier (BBB) permeability of benztropine mesylate. The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a special focus on its transit into the central nervous system (CNS).
Pharmacokinetics
This compound is a centrally acting anticholinergic and antihistamine agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which govern its concentration and duration of action in the body.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Benztropine is administered orally, intravenously (IV), or intramuscularly (IM).[3] Following oral administration, it is slowly absorbed from the gastrointestinal tract.[4] The oral bioavailability is relatively low, estimated at approximately 29%, which is attributed to limited gastric absorption and significant first-pass metabolism in the liver.[3][4][5]
The drug exhibits high plasma protein binding, with about 95% of the administered dose bound to plasma proteins.[4][5] It has a large volume of distribution, reported to be between 12 and 30 L/kg, indicating extensive tissue distribution.[4][5] A key characteristic of benztropine is its high permeability across the blood-brain barrier, which is essential for its central anticholinergic effects.[3]
Metabolism of benztropine is extensive and occurs primarily in the liver.[3][6] The main metabolic pathways involve N-oxidation, N-dealkylation, and ring hydroxylation, leading to the formation of eight phase-I metabolites and four glucuronide conjugates.[5][7] The cytochrome P450 (CYP) enzyme system is involved, with predictions suggesting it is a substrate for CYP3A4.[5] Studies in rats have identified several metabolites, including benztropine N-oxide, N-desmethylbenztropine, and various hydroxylated forms.[3]
Benztropine is eliminated from the body through both renal and fecal routes.[5] It is primarily excreted in the urine, with some unchanged drug and metabolites also found in the feces.[4][8] The elimination half-life is highly variable but is reported to be around 36 hours, contributing to its long duration of action of about 24 hours.[4][5][6]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound.
| Parameter | Value | Species | Route of Administration | Citation |
| Bioavailability (F) | ~29% | Human | Oral | [4][5] |
| Time to Peak Concentration (Tmax) | ~7 hours (for a 1.5 mg dose) | Human | Oral | [4][5] |
| Peak Plasma Concentration (Cmax) | ~2.5 ng/mL (for a 1.5 mg dose) | Human | Oral | [4][5] |
| Volume of Distribution (Vd) | 12-30 L/kg | Human | - | [4][5] |
| Plasma Protein Binding | ~95% | Human | - | [4][5][9] |
| Elimination Half-life (t½) | ~36 hours (variable) | Human | - | [4][5][6] |
| Brain-to-Plasma Partition Coefficient (Kp) | 4.6 - 4.7 | Rat | - | [10] |
Metabolic Pathways
Benztropine undergoes extensive phase I and phase II metabolism. The primary reactions include oxidation and dealkylation, followed by glucuronidation.
Caption: Phase I and Phase II metabolic pathways of benztropine.
Blood-Brain Barrier Permeability
The clinical utility of benztropine for CNS disorders is dependent on its ability to efficiently cross the blood-brain barrier.
Evidence of CNS Penetration
Benztropine demonstrates high permeability across the BBB, which facilitates its central anticholinergic and dopamine reuptake inhibitory effects.[1][3][11] In vivo studies in rats have shown a high brain-to-plasma partition coefficient, indicating significant brain uptake.[10] This efficient CNS penetration is a hallmark of its pharmacological profile.
Transport Mechanisms
While benztropine's lipophilicity contributes to its ability to cross the BBB, transporter proteins also play a role. It has been investigated as a potential substrate for the P-glycoprotein (P-gp) efflux transporter.[10] Although one prediction model suggests it is not a P-gp substrate, experimental studies on its chloro-analogs indicate that they are subject to P-gp-mediated efflux.[5][10] Inhibition of P-gp has been shown to enhance the transport of these analogs across cell monolayers, suggesting that P-gp may limit the brain penetration of benztropine-related compounds.[10]
Caption: Proposed transport mechanisms of benztropine across the BBB.
Experimental Protocols
The characterization of benztropine's pharmacokinetics and BBB permeability relies on various in vitro and in vivo experimental models.
In Vivo Pharmacokinetic and Brain Distribution Studies
Objective: To determine the pharmacokinetic profile and brain uptake of a compound in an animal model.
Methodology (based on studies of benztropine analogs in Sprague-Dawley rats): [10]
-
Animal Model: Male Sprague-Dawley rats are typically used. Cannulas are surgically implanted in the jugular vein for drug administration and blood sampling.
-
Drug Administration: Benztropine or its analogs are administered intravenously at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation.
-
Brain Tissue Collection: At the end of the study, animals are euthanized, and brains are collected.
-
Sample Analysis: Plasma and brain homogenate concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine parameters like clearance, volume of distribution, and half-life.
-
Brain Uptake Assessment: The brain-to-plasma concentration ratio (Kp) is calculated to quantify the extent of brain penetration.[12]
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the enzymes involved in the metabolism of a compound.
Methodology (based on studies of benztropine analogs): [10]
-
Incubation System: Human or rat liver microsomes (Supersomes™) expressing specific cytochrome P450 enzymes (e.g., CYP2D6, CYP2C19, CYP2C11, CYP3A1) are used.
-
Reaction Mixture: The compound is incubated with the microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity) and a suitable buffer at 37°C.
-
Time Course: Samples are taken at different time points, and the reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Identification: The samples are analyzed by LC-MS to identify and quantify the parent drug and its metabolites.
-
Enzyme Phenotyping: By observing which specific CYP450 enzymes lead to the formation of metabolites, the primary enzymes responsible for the drug's metabolism can be identified.
In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the permeability and potential for active transport of a compound across a cell monolayer simulating the BBB.
Methodology (using Caco-2 or MDCK-MDR1 cells): [10][13]
-
Cell Culture: Caco-2 or Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on semi-permeable filter supports (e.g., Transwell™ inserts) until they form a confluent monolayer.[14]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transendothelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., lucifer yellow or sucrose).[15][16]
-
Bidirectional Transport Study:
-
Apical-to-Basolateral (A-to-B) Transport: The compound is added to the apical (luminal) side of the monolayer, and its appearance on the basolateral (abluminal) side is measured over time. This simulates absorption into the brain.
-
Basolateral-to-Apical (B-to-A) Transport: The compound is added to the basolateral side, and its appearance on the apical side is measured. This indicates efflux from the brain.
-
-
Sample Analysis: Samples from both compartments are collected at various time points and analyzed by LC-MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions.
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER significantly greater than 1-2 suggests that the compound is a substrate for an efflux transporter like P-gp.[17]
Caption: Workflow for a typical in vitro BBB permeability assay.
References
- 1. Benzatropine - Wikipedia [en.wikipedia.org]
- 2. Benztropine-mesylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Articles [globalrx.com]
- 7. benzatropine (PD010149, GIJXKZJWITVLHI-PMOLBWCYSA-N) [probes-drugs.org]
- 8. This compound [glowm.com]
- 9. Cogentin (benztropine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Transport, metabolism, and in vivo population pharmacokinetics of the chloro benztropine analogs, a class of compounds extensively evaluated in animal models of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro [mdpi.com]
- 13. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. criver.com [criver.com]
Benztropine Mesylate: A Technical Guide to Inducing Cognitive Deficits in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of benztropine mesylate to induce cognitive deficits in animal models, a critical tool for studying the neurobiology of cognitive impairment and for the preclinical screening of potential nootropic agents. This compound, a centrally acting anticholinergic and dopamine reuptake inhibitor, serves as a reliable pharmacological agent to model cognitive dysfunction observed in various neurological and psychiatric disorders.
Core Mechanism of Action
This compound primarily induces cognitive deficits through its potent antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype, in the central nervous system.[1][2] This action blocks the neurotransmitter acetylcholine, which plays a crucial role in learning and memory processes.[1][3][4] Cholinergic pathways, originating in the basal forebrain and projecting to the hippocampus and cortex, are essential for memory formation and consolidation.[1] By disrupting these pathways, benztropine impairs the encoding of new information into long-term memory.[1][5]
Additionally, benztropine inhibits the reuptake of dopamine, leading to increased synaptic availability of this neurotransmitter.[1][3][6][7] While this is a key component of its therapeutic effect in Parkinson's disease, the interplay between the cholinergic and dopaminergic systems can also contribute to its effects on cognition.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Anticholinergic effects on memory: benztropine versus amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Benzatropine - Wikipedia [en.wikipedia.org]
The Impact of Benztropine Mesylate on Striatal Dopamine Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of benztropine mesylate on striatal dopamine levels. This compound, a compound with a structural resemblance to atropine and diphenhydramine, exerts a dual pharmacological action by functioning as both a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor. This document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological mechanisms and experimental procedures.
Core Mechanism of Action: Dopamine Transporter Inhibition
This compound's primary mechanism for elevating striatal dopamine is through the inhibition of the dopamine transporter (DAT).[1] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the dopaminergic neuron, thereby terminating its signaling. By blocking the DAT, this compound effectively increases the concentration and prolongs the residence time of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This action is dose-dependent, as demonstrated in preclinical models.[1]
Quantitative Analysis of Benztropine's Effect on Striatal Dopamine
In vivo microdialysis studies in animal models have been instrumental in quantifying the dose-dependent increase in extracellular striatal dopamine levels following the administration of benztropine. The following table summarizes key findings from a seminal study in this area.
| Experimental Model | This compound Concentration (in perfusate) | Mean Increase in Striatal Dopamine (%) | Reference |
| Anesthetized Rats | 10⁻⁷ M | 150 | (Watanabe et al., 1991) |
| Anesthetized Rats | 10⁻⁶ M | 300 | (Watanabe et al., 1991) |
| Anesthetized Rats | 10⁻⁵ M | 500 | (Watanabe et al., 1991) |
Table 1: Dose-Dependent Effect of this compound on Striatal Dopamine Levels in Anesthetized Rats.
Experimental Protocols
The quantification of benztropine's effects on striatal dopamine relies on sophisticated neuropharmacological techniques. The following sections detail the methodologies employed in the key studies cited.
In Vivo Microdialysis in Rodent Models
This surgical and analytical technique allows for the sampling of extracellular fluid from specific brain regions in living animals.
Surgical Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., urethane).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the striatum. The coordinates for the striatum are determined based on a standard rat brain atlas (e.g., Paxinos and Watson).
-
Probe Insertion: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula into the striatum.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min) using a microsyringe pump.
Drug Administration and Sample Collection:
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular dopamine.
-
Benztropine Administration: this compound, dissolved in the aCSF, is then perfused through the microdialysis probe at various concentrations.
-
Sample Collection during Treatment: Dialysate samples continue to be collected throughout the drug infusion period.
-
Sample Preservation: Collected dialysate samples are immediately mixed with a preservative solution (e.g., perchloric acid) and stored at -80°C until analysis to prevent dopamine degradation.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This highly sensitive analytical method is used to quantify the concentration of dopamine in the collected microdialysate samples.
Sample Analysis:
-
Sample Preparation: Frozen dialysate samples are thawed and centrifuged to remove any particulate matter.
-
Injection: A small volume of the supernatant is injected into the HPLC system.
-
Chromatographic Separation: The sample is passed through a reverse-phase HPLC column (e.g., C18) with a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier. This separates dopamine from other neurochemicals in the sample based on their physicochemical properties.
-
Electrochemical Detection: As the separated dopamine elutes from the column, it passes over an electrode set at a specific oxidizing potential. The electrochemical reaction generates a current that is proportional to the concentration of dopamine in the sample.
-
Quantification: The dopamine concentration in the dialysate is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of dopamine.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and procedures involved, the following diagrams are provided.
References
Restoring Neuromodulatory Equilibrium: The Role of Benztropine Mesylate in the Dopamine-Acetylcholine Balance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Benztropine mesylate, a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, exerts its therapeutic effects by modulating the delicate balance between dopamine and acetylcholine in the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning benztropine's action, focusing on its dual role as a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor. We present a comprehensive overview of its pharmacodynamics, supported by quantitative data, detailed experimental protocols for its evaluation, and visual representations of the intricate signaling pathways it modulates. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering a granular understanding of benztropine's function and its application in preclinical and clinical research.
Introduction
The intricate interplay between the dopaminergic and cholinergic systems within the basal ganglia is fundamental for the regulation of motor control. In pathologies such as Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, resulting in the characteristic motor deficits. Similarly, the extrapyramidal side effects of certain antipsychotic medications are attributed to the blockade of dopamine receptors, which also disrupts this crucial equilibrium.
This compound, a synthetic compound, has long been a therapeutic staple for these conditions.[1][2] Its efficacy is rooted in its ability to simultaneously address both sides of the neurotransmitter imbalance. As a centrally acting anticholinergic agent, it competitively antagonizes muscarinic acetylcholine receptors, particularly the M1 subtype, thereby reducing cholinergic tone.[3][4] Concurrently, it inhibits the dopamine transporter (DAT), leading to an increase in synaptic dopamine availability.[5][6] This dual mechanism of action uniquely positions benztropine as a powerful tool for restoring the dopamine-acetylcholine balance. This guide will delve into the technical details of benztropine's pharmacology, providing the necessary data and methodologies for its comprehensive study.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and dopamine uptake inhibition potencies (IC50) of benztropine and its analogs. This quantitative data is essential for understanding the compound's potency and selectivity.
Table 1: Dopamine Transporter (DAT) Affinity and Dopamine Uptake Inhibition of Benztropine and Comparators [1]
| Compound | DAT Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| Benztropine (BZT) | 43 | 118 |
| JHW 007 | 23 | 24.6 |
| GA 1-69 | 29.2 | - |
| GA 2-99 | 5.59 | - |
| Cocaine | - | - |
| GBR 12909 | - | - |
Table 2: Binding Affinities (Ki) of Benztropine Analogs at the Dopamine Transporter (DAT) [7]
| Compound | Ki (nM) |
| Benztropine | 9 [8–10] |
| AHN 1-055 | 26 [18–37] |
Data are presented as means [S.E. interval].
Key Experimental Protocols
A thorough evaluation of benztropine's pharmacological profile necessitates robust and reproducible experimental methodologies. The following sections provide detailed protocols for two key assays used to characterize its activity.
Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity
This in vitro assay determines the binding affinity (Ki) of benztropine for the dopamine transporter.[5]
3.1.1. Materials
-
Cells stably expressing the human dopamine transporter (e.g., CHO or HEK293 cells)
-
Cell culture medium and reagents
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Radioligand (e.g., [3H]WIN 35,428)
-
This compound
-
Non-specific binding determinator (e.g., 10 µM cocaine or nomifensine)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
3.1.2. Cell Membrane Preparation
-
Culture cells expressing human DAT to 80-90% confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold assay buffer and homogenize using a suitable homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
3.1.3. Competition Binding Assay
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of benztropine (e.g., from 0.1 nM to 10 µM) to the appropriate wells.
-
Add a fixed concentration of the radioligand to all wells.
-
For the determination of non-specific binding, add a high concentration of the non-specific binding determinator to a set of wells.
-
Incubate the plate for 60-120 minutes at 4°C with gentle agitation to reach equilibrium.
3.1.4. Detection and Analysis
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of benztropine, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Haloperidol-Induced Catalepsy in Rats
This in vivo behavioral assay is a widely used model to assess the antiparkinsonian effects of drugs.[8][9] Catalepsy, a state of motor immobility, is induced by the dopamine D2 receptor antagonist haloperidol.
3.2.1. Animals
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
3.2.2. Materials
-
Haloperidol solution (e.g., 1 mg/kg, intraperitoneal injection)
-
This compound solution (at desired doses, e.g., 1.8 mg/kg, intraperitoneal injection)[10]
-
Vehicle control (e.g., saline)
-
Catalepsy scoring apparatus (e.g., a horizontal bar raised 9 cm from the surface)
-
Stopwatch
3.2.3. Experimental Procedure
-
Divide the animals into experimental groups (e.g., vehicle + vehicle, vehicle + haloperidol, benztropine + haloperidol).
-
Administer benztropine or its vehicle intraperitoneally.
-
After a predetermined time (e.g., 30 minutes), administer haloperidol or its vehicle intraperitoneally.
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
To measure catalepsy, gently place the rat's forepaws on the elevated horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
3.2.4. Data Analysis
-
Record the descent latency for each animal at each time point.
-
The data can be presented as the mean descent latency ± SEM for each group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to compare the effects of benztropine treatment to the control groups. A significant reduction in the haloperidol-induced descent latency by benztropine indicates anticataleptic (i.e., antiparkinsonian-like) activity.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of this compound is a direct consequence of its interaction with key signaling pathways in the brain. The following diagrams, rendered in DOT language, illustrate these mechanisms.
Muscarinic M1 Receptor Antagonism
Benztropine acts as a competitive antagonist at the M1 muscarinic acetylcholine receptor, which is predominantly coupled to Gq/11 G-proteins. By blocking the binding of acetylcholine, benztropine prevents the activation of the downstream signaling cascade that leads to increased neuronal excitability.
Caption: Benztropine's antagonism of the M1 receptor.
Dopamine Transporter (DAT) Inhibition
Benztropine binds to the dopamine transporter on presynaptic dopaminergic neurons, inhibiting the reuptake of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged action of dopamine in the synapse.
Caption: Benztropine's inhibition of the dopamine transporter.
Experimental Workflow for Haloperidol-Induced Catalepsy
The following diagram outlines the logical flow of the in vivo experiment described in section 3.2.
Caption: Workflow for the haloperidol-induced catalepsy experiment.
Conclusion
This compound's therapeutic utility in movement disorders is a direct result of its elegant, dual-pronged mechanism of action. By concurrently dampening the overactive cholinergic system through M1 receptor antagonism and bolstering the deficient dopaminergic system via dopamine transporter inhibition, it effectively helps to restore the critical neurotransmitter balance within the basal ganglia. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this important therapeutic agent. For researchers and drug development professionals, a thorough appreciation of benztropine's multifaceted pharmacology is paramount for the development of novel and improved therapies for Parkinson's disease and other movement disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzatropine - Wikipedia [en.wikipedia.org]
- 7. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concurrent treatment with benztropine and haloperidol attenuates development of behavioral hypersensitivity but not dopamine receptor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of Benztropine Mesylate to Measure Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate is a potent dopamine transport (DAT) inhibitor, which effectively increases extracellular dopamine concentrations by blocking its reuptake from the synaptic cleft.[1][2] This property makes it a subject of interest in neuropharmacological research, particularly in studies related to Parkinson's disease and the mechanisms of psychostimulant action. In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely moving animals. This document provides a detailed protocol for conducting in vivo microdialysis experiments to assess the effect of this compound on dopamine release in the rat striatum.
Mechanism of Action: Benztropine and Dopamine Transporter
This compound exerts its effect on dopamine levels primarily by inhibiting the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound leads to an accumulation of dopamine in the extracellular space, thereby enhancing dopaminergic neurotransmission.
Figure 1: Signaling pathway of this compound's effect on dopamine release.
Quantitative Data Summary
The administration of this compound leads to a dose-dependent increase in extracellular dopamine levels in the striatum. The following table summarizes representative data from in vivo studies.
| Compound | Concentration / Dose | Fold Increase in Dopamine (Striatum) | Time to Max Concentration (Tmax) | Reference |
| Benztropine | 10⁻⁶ M (in perfusate) | 1.7-fold | Not Specified | [2] |
| Benztropine Analogs | Intravenous | Sustained Increase | 1 - 2 hours | [3] |
Experimental Protocol: In Vivo Microdialysis
This protocol outlines the key steps for performing in vivo microdialysis to measure this compound-induced dopamine release in the rat striatum.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical drill, sutures, etc.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a 10-20 kDa molecular weight cutoff.
-
Perfusion Solution (aCSF): Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 147 NaCl, 3.0 KCl, 1.2 CaCl₂, and 1.2 MgCl₂, buffered to pH 7.4. The solution should be freshly prepared and filtered.
-
This compound Solution: Dissolve this compound in aCSF to the desired concentrations for reverse dialysis or in saline for systemic administration.
-
Dopamine Analysis System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Acquisition and Analysis Software
Experimental Workflow
Figure 2: Experimental workflow for in vivo microdialysis of this compound.
Detailed Procedure
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region, the striatum. Stereotaxic coordinates for the striatum are approximately: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma. These coordinates should be optimized for the specific rat strain and age.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days.
-
-
In Vivo Microdialysis:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Connect the probe to a microinfusion pump and begin perfusing with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into collection vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Administer this compound. This can be done via two methods:
-
Systemic Administration: Inject this compound intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Reverse Dialysis: Switch the perfusion medium to aCSF containing the desired concentration of this compound.
-
-
Continue to collect dialysate samples at regular intervals for a predetermined period (e.g., 2-3 hours) to monitor the change in dopamine levels.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.
-
Quantify the dopamine levels by comparing the peak areas of the samples to those of known dopamine standards.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Conclusion
This document provides a comprehensive guide for utilizing in vivo microdialysis to study the effects of this compound on dopamine release. The provided protocol and background information are intended to assist researchers in designing and executing robust experiments to investigate the neuropharmacological properties of this compound. Adherence to proper surgical and experimental techniques is crucial for obtaining reliable and reproducible data.
References
- 1. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo studies on the dopamine re-uptake mechanism in the striatum of the rat: effects of benztropine, sodium and ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Benztropine Mesylate in Brain Tissue using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine, an anticholinergic and antihistaminic agent, is utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are mediated through the potent inhibition of dopamine reuptake and the blockade of muscarinic receptors within the brain.[1][2] A comprehensive understanding of benztropine's distribution and concentration in brain tissue is paramount for elucidating its mechanisms of action and potential adverse effects.[1] This document provides a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantification of benztropine in brain tissue samples. The described protocol, adapted from a validated method for a benztropine analog, employs liquid-liquid extraction for sample purification followed by reversed-phase HPLC with UV detection, ensuring accurate and reproducible results.[1][3]
Experimental Protocols
Materials and Reagents
-
Benztropine Mesylate reference standard
-
Internal Standard (IS), e.g., Oxprenolol[3]
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)[1]
-
Phosphate-buffered saline (PBS), ice-cold[1]
-
Rat or mouse brain tissue
Instrumentation
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., ABZ+plus column)[3]
-
Mechanical homogenizer[1]
-
Centrifuge (capable of 4000 rpm and 4°C)[1]
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Micropipettes
Preparation of Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[1]
-
Working Standard Solutions (50-5000 ng/mL): Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired calibration range.[1][3]
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., oxprenolol) in a suitable solvent.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and water (with a modifier like 0.1% formic acid). The exact ratio should be optimized for the best separation.[1]
Sample Preparation: Brain Tissue Homogenization and Extraction
-
Thaw frozen brain tissue samples on ice.[1]
-
Accurately weigh approximately 100 mg of the tissue.[1]
-
Add 1 mL of ice-cold PBS to the tissue in a suitable tube.[1]
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout this process.[1]
-
To the 1 mL of brain homogenate, add a predetermined amount of the internal standard working solution.[1]
-
Add 5 mL of hexane to the tube and vortex vigorously for 2 minutes.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.[1]
-
Carefully transfer the upper organic (hexane) layer to a clean glass tube, avoiding the aqueous layer and any precipitated protein.[1]
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.[1]
-
Vortex for 30 seconds to ensure complete dissolution and transfer the reconstituted sample to an HPLC vial for analysis.[1]
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve. Plot the peak area ratio of benztropine to the internal standard against the concentration of benztropine.[1]
-
Sample Analysis: Inject the prepared brain tissue samples.[1]
-
Quantification: Determine the concentration of benztropine in the samples by interpolating the peak area ratios from the calibration curve.[1]
Data Presentation
The following tables summarize the quantitative data adapted from a validated method for a benztropine analog, AHN-1055, which is structurally similar to benztropine and provides a representative example of the expected method performance.[3]
Table 1: Chromatographic Conditions and Performance
| Parameter | Value |
| Column | ABZ+plus C18 |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (optimized ratio) |
| Detection Wavelength | 220 nm[3] |
| Retention Time (Benztropine Analog) | ~9.9 min[3] |
| Retention Time (Internal Standard) | ~5.01 min[3] |
Table 2: Method Validation Parameters in Brain Tissue
| Parameter | Value |
| Linearity Range | 50 - 5000 ng/g[3] |
| Correlation Coefficient (r²) | ≥ 0.999[3] |
| Recovery | 79%[3] |
| Intra-day Variability | ≤ 10%[3] |
| Inter-day Variability | ≤ 10%[3] |
| Intra-day Error | ≤ 8.5%[3] |
| Inter-day Error | ≤ 8.5%[3] |
Visualizations
Caption: Experimental workflow for benztropine quantification in brain tissue.
Caption: Benztropine's dual mechanism of action in the synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of the benztropine analog AHN-1055, a dopamine uptake inhibitor, in rat plasma and brain by high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Benztropine Mesylate to Probe Parkinsonian-like Motor Deficits in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate, a centrally acting agent with both anticholinergic and dopamine reuptake inhibiting properties, serves as a valuable pharmacological tool in preclinical neuroscience research.[1] While not employed to induce the progressive neurodegeneration characteristic of Parkinson's disease, benztropine is instrumental in modeling specific motor deficits and investigating the intricate balance between the dopaminergic and cholinergic systems, which is profoundly disrupted in Parkinsonism.[2][3][4]
These application notes provide detailed protocols for using this compound in rodents to probe parkinsonian-like motor impairments, particularly catalepsy, and to assess the effects of chronic administration on motor behavior.
Mechanism of Action
This compound exerts its effects through a dual mechanism:
-
Muscarinic Receptor Antagonism: It acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M1 subtype, in the brain.[1][5] By blocking the action of acetylcholine, benztropine helps to counteract the excessive cholinergic activity that arises from dopamine depletion in the basal ganglia.[5]
-
Dopamine Transporter (DAT) Inhibition: Benztropine also inhibits the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine.[1][5]
This dual action makes benztropine a potent modulator of the striatal dopamine-acetylcholine balance, a critical element in the control of voluntary movement.[4]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols outline the use of this compound to investigate parkinsonian-like motor deficits in rodents. It is crucial to note that dosages may require optimization based on the specific rodent strain, age, and sex.[6]
Protocol 1: Reversal of Haloperidol-Induced Catalepsy
This protocol is designed to assess the efficacy of benztropine in reversing catalepsy, a state of motor immobility often used as a preclinical screen for antiparkinsonian drugs.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Haloperidol solution
-
Rodents (rats or mice)
-
Bar test apparatus (a horizontal bar raised above the bench)
-
Timers
Procedure:
-
Benztropine Preparation: Prepare a fresh solution of this compound in sterile saline. The concentration should be adjusted to allow for the desired dose in a reasonable injection volume (e.g., 1-5 ml/kg for intraperitoneal injection). Ensure the solution is sterile and pH-balanced (around 7.0-7.4).[6]
-
Animal Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Induction of Catalepsy: Administer haloperidol (e.g., 1-2 mg/kg, i.p. for rats) to induce catalepsy.
-
Benztropine Administration: At a predetermined time after haloperidol administration (e.g., 30 minutes), administer this compound or vehicle (saline).
-
Behavioral Assessment (Bar Test):
-
At set time points after benztropine/vehicle administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be established.
-
Repeat the measurement three times at each time point and calculate the mean latency.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds) ± SEM |
| Vehicle + Haloperidol | - | Insert Data |
| Benztropine + Haloperidol | 3 | Insert Data |
| Benztropine + Haloperidol | 5 | Insert Data |
| Benztropine + Haloperidol | 10 | Insert Data |
Protocol 2: Chronic Benztropine Administration and Behavioral Phenotyping
This protocol investigates the long-term effects of benztropine administration on motor function and can be used to study adaptive changes in the dopaminergic and cholinergic systems.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water for oral administration)
-
Rodents (rats or mice)
-
Apparatus for behavioral testing (e.g., open field, rotarod, cylinder test)
Procedure:
-
Chronic Administration: Administer this compound daily for a specified period (e.g., 4 weeks) via the desired route (e.g., intraperitoneal injection, oral gavage, or in drinking water). A control group should receive the vehicle.
-
Behavioral Testing: Conduct a battery of behavioral tests at baseline (before chronic administration) and at regular intervals during and after the treatment period.
-
Open Field Test: To assess general locomotor activity, exploration, and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Cylinder Test: To measure forelimb use asymmetry, which can be indicative of unilateral motor deficits.
-
-
Withdrawal and "Cholinergic Rebound" Assessment: After the chronic treatment period, a gradual tapering of the benztropine dose is recommended to manage potential "cholinergic rebound," a state of cholinergic supersensitivity.[7] Alternatively, abrupt withdrawal can be studied as part of the experimental design.[7]
-
Neurochemical and Histological Analysis (Optional): Following the final behavioral tests, brain tissue can be collected for neurochemical analysis (e.g., measuring dopamine and acetylcholine levels) or histological examination of dopaminergic neurons.
Data Presentation:
| Treatment Group | Week | Open Field: Total Distance (cm) ± SEM | Rotarod: Latency to Fall (s) ± SEM | Cylinder Test: Forelimb Use (%) ± SEM |
| Vehicle | 0 | Insert Data | Insert Data | Insert Data |
| 2 | Insert Data | Insert Data | Insert Data | |
| 4 | Insert Data | Insert Data | Insert Data | |
| Benztropine (10 mg/kg/day) | 0 | Insert Data | Insert Data | Insert Data |
| 2 | Insert Data | Insert Data | Insert Data | |
| 4 | Insert Data | Insert Data | Insert Data |
Experimental Workflow
Caption: General experimental workflow for rodent studies.
Concluding Remarks
This compound is a versatile pharmacological agent for investigating the interplay between the dopaminergic and cholinergic systems in the context of motor control. The protocols provided herein offer a framework for utilizing benztropine to probe parkinsonian-like motor deficits in rodents. Researchers should carefully consider the specific research question, rodent strain, and appropriate controls to ensure the generation of robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dopamine--acetylcholine "balance" in nucleus accumbens and corpus striatum and its effect on hypothalamic self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Administration of Benztropine Mesylate in the MPTP-Induced Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of benztropine mesylate in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease (PD). This document includes theoretical background, detailed experimental protocols, and data presentation guidelines to assist researchers in designing and conducting studies to evaluate the therapeutic potential of this compound.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] The MPTP-induced mouse model is a widely used preclinical model that recapitulates many of the key pathological features of PD, including the selective destruction of dopaminergic neurons.[2][3]
This compound is an anticholinergic drug that is FDA-approved for the treatment of Parkinson's disease.[4][5] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which helps to restore the balance between the depleted dopaminergic system and the relatively overactive cholinergic system in the basal ganglia.[5][6] Additionally, benztropine has been shown to exhibit a mild inhibitory effect on dopamine reuptake.[6]
This document outlines the protocols for inducing the MPTP model of PD in mice and for the subsequent administration of this compound to assess its neuroprotective and symptomatic effects.
Signaling Pathways and Mechanisms
MPTP-Induced Neurotoxicity
The neurotoxin MPTP induces parkinsonism through a multi-step process. Once administered, the lipophilic MPTP crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[7][8] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[8] Inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[2][8]
Diagram: MPTP-Induced Dopaminergic Neurodegeneration
Caption: MPTP metabolism and mechanism of neurotoxicity.
This compound Mechanism of Action
In the parkinsonian state, the loss of dopamine leads to a relative overactivity of acetylcholine in the striatum.[9] this compound, as a muscarinic receptor antagonist, blocks the action of acetylcholine, thereby helping to re-establish a more balanced neurotransmitter environment.[6] This is believed to be the primary mechanism for its symptomatic relief of tremor and rigidity.[1] Furthermore, its ability to inhibit dopamine reuptake, although modest, may contribute to its therapeutic effects by increasing the synaptic availability of the remaining dopamine.[6]
Diagram: Cholinergic-Dopaminergic Imbalance and Benztropine Action
Caption: Neurotransmitter imbalance in Parkinsonism and the action of benztropine.
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Male C57BL/6 mice (8-12 weeks old)
-
Appropriate personal protective equipment (PPE)
Protocol (Subacute Regimen): [10][11]
-
Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 2 mg/mL.
-
Administer MPTP-HCl intraperitoneally (i.p.) at a dose of 20 mg/kg body weight.
-
Repeat the injection every 2 hours for a total of four injections in one day.
-
House the animals in a well-ventilated area with appropriate safety precautions for handling MPTP.
-
Behavioral testing and subsequent treatments can typically commence 7 days after the final MPTP injection to allow for the stabilization of the dopaminergic lesion.[12]
Diagram: MPTP Administration Workflow
Caption: Workflow for the subacute MPTP induction protocol.
This compound Administration
Materials:
-
This compound salt (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline or appropriate vehicle
-
MPTP-lesioned mice
-
Control (saline-treated) mice
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be adjusted based on the desired dosage and the average weight of the mice.
-
A typical oral dose for benztropine can range from 0.5 mg/kg to 6 mg/kg daily, administered via oral gavage.[4] The optimal dose should be determined through a dose-response study.
-
Administer this compound or vehicle to the respective groups of mice daily for the duration of the study (e.g., 14-28 days).
-
Behavioral assessments should be performed at regular intervals during the treatment period.
-
At the end of the treatment period, animals are euthanized for neurochemical and histological analyses.
Behavioral Assessments
3.3.1. Rotarod Test (Motor Coordination and Balance)
-
Acclimatize mice to the rotarod apparatus for 2-3 days prior to baseline testing.
-
For the test, place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
3.3.2. Open Field Test (Locomotor Activity and Anxiety-like Behavior)
-
Place the mouse in the center of a square arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
3.3.3. Pole Test (Bradykinesia)
-
Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter).
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole.
Neurochemical Analysis (High-Performance Liquid Chromatography - HPLC)
-
Following euthanasia, rapidly dissect the striatum from each mouse brain on ice.
-
Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate and filter the supernatant.
-
Analyze the supernatant using HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites, DOPAC and HVA.
Histological Analysis (Immunohistochemistry for Tyrosine Hydroxylase)
-
Perfuse the mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA, then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections of the substantia nigra and striatum using a cryostat.
-
Perform immunohistochemistry using a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Use an appropriate secondary antibody and a detection system (e.g., DAB).
-
Quantify the number of TH-positive neurons in the SNpc using stereological methods and the density of TH-positive fibers in the striatum using optical density measurements.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Motor Function in MPTP-Treated Mice
| Treatment Group | Rotarod Latency (s) | Total Distance in Open Field (cm) | Time to Descend Pole (s) |
| Control + Vehicle | |||
| Control + Benztropine | |||
| MPTP + Vehicle | |||
| MPTP + Benztropine |
Data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences between groups.
Table 2: Neurochemical Effects of this compound in the Striatum of MPTP-Treated Mice
| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Control + Vehicle | |||
| Control + Benztropine | |||
| MPTP + Vehicle | |||
| MPTP + Benztropine |
Data should be presented as mean ± SEM.
Table 3: Histological Effects of this compound in MPTP-Treated Mice
| Treatment Group | Number of TH+ Neurons in SNpc | Optical Density of TH+ Fibers in Striatum |
| Control + Vehicle | ||
| Control + Benztropine | ||
| MPTP + Vehicle | ||
| MPTP + Benztropine |
Data should be presented as mean ± SEM.
Note: The tables above are templates. The actual data will need to be generated from experimental studies. The available search results did not contain specific quantitative data from studies administering this compound to an MPTP-induced Parkinson's model.
Conclusion
The MPTP-induced mouse model of Parkinson's disease is a valuable tool for investigating the pathophysiology of the disease and for the preclinical evaluation of potential therapeutic agents. This compound, with its dual mechanism of action, presents an interesting candidate for both symptomatic and potentially neuroprotective strategies. The protocols and guidelines provided in these application notes are intended to assist researchers in conducting rigorous and reproducible studies to further elucidate the role of this compound in the context of Parkinson's disease.
References
- 1. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 2. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. modelorg.com [modelorg.com]
- 8. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Analysis of Benztropine Mesylate on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate is a centrally acting anticholinergic and antihistaminic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic effects are largely attributed to the blockade of muscarinic acetylcholine receptors and inhibition of dopamine reuptake.[1] However, a comprehensive understanding of its pharmacological profile, particularly concerning off-target effects, necessitates a thorough investigation of its interactions with various ion channels. Ion channels are critical for cellular excitability and signaling, and their modulation by pharmaceuticals can lead to both therapeutic benefits and adverse events, including cardiac arrhythmias.[3][4]
These application notes provide a detailed overview of the patch-clamp analysis of this compound's effects on key voltage-gated ion channels. While specific data exists for its interaction with certain potassium (Kv) channels, this document also outlines standardized protocols for assessing its potential effects on sodium (Nav) and calcium (Cav) channels, for which direct experimental evidence is currently limited.
Data Presentation: Quantitative Effects of Benztropine on Ion Channels
The following tables summarize the known quantitative data from patch-clamp studies of benztropine on voltage-gated potassium channels.
Table 1: Inhibitory Effects of Benztropine on Voltage-Gated Potassium (Kv) Channels
| Ion Channel Subtype | Cell Type | IC50 (μM) | Hill Coefficient | Key Findings | Reference |
| Kv1.5 | Rabbit coronary arterial smooth muscle cells | 6.11 ± 0.80 | 0.62 ± 0.03 | Concentration- and use-dependent block. Shifted steady-state activation and inactivation curves. | [5] |
Table 2: Effects of Benztropine on Kv Channel Gating Properties
| Parameter | Effect | Description | Reference |
| Steady-State Activation | Shifted towards a more positive potential | Indicates that a stronger depolarization is required to open the channels in the presence of benztropine. | [5] |
| Steady-State Inactivation | Shifted towards a more negative potential | Suggests that benztropine stabilizes the inactivated state of the channel. | [5] |
| Recovery from Inactivation | Increased time constants | The recovery from the inactivated state is slowed by benztropine. | [5] |
Note on Sodium (Nav) and Calcium (Cav) Channels: To date, comprehensive patch-clamp studies detailing the direct effects of this compound on voltage-gated sodium and calcium channels are not readily available in the published literature. A study on N-substituted analogs of benztropine showed some interaction with site 2 of the sodium channel, but this was not a direct electrophysiological assessment of benztropine itself.[6] Therefore, the following sections provide generalized protocols for evaluating the potential effects of this compound on these channels.
Experimental Protocols
Patch-Clamp Analysis of Benztropine on Voltage-Gated Potassium (Kv) Channels (Kv1.5)
This protocol is based on the methodology used to investigate the effects of benztropine on Kv channels in rabbit coronary arterial smooth muscle cells.[5]
1.1. Cell Culture and Preparation:
-
Cell Line: Rabbit coronary arterial smooth muscle cells.
-
Culture Conditions: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Dissociation: For electrophysiological recordings, cells are dissociated using a solution containing collagenase and papain.
1.2. Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp technique.
-
Amplifier and Software: Use a standard patch-clamp amplifier and data acquisition software.
-
Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
-
Drug Application: this compound is dissolved in the external solution to the desired concentrations and applied to the cells via a perfusion system.
1.3. Voltage-Clamp Protocols:
-
Holding Potential: -80 mV.
-
Activation Protocol: To elicit Kv currents, apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 400 ms.
-
Steady-State Activation Curve: Determine the conductance (G) at each voltage step and normalize to the maximal conductance (Gmax). Fit the data with a Boltzmann function to obtain the half-activation voltage (V1/2) and slope factor (k).
-
Steady-State Inactivation Protocol: Apply a 5-second prepulse to various potentials (from -100 mV to +20 mV) followed by a test pulse to +60 mV for 400 ms. Normalize the peak current to the maximum current and fit with a Boltzmann function.
-
Use-Dependence Protocol: Apply a train of depolarizing pulses (e.g., to +60 mV for 200 ms) at different frequencies (e.g., 1 Hz and 2 Hz) in the absence and presence of benztropine.
Generalized Protocol for Patch-Clamp Analysis of Benztropine on Voltage-Gated Sodium (Nav) Channels (e.g., Nav1.5)
This protocol provides a general framework for assessing the potential effects of benztropine on cardiac sodium channels, which is crucial for cardiac safety assessment.[7][8]
2.1. Cell Line:
-
Use a stable cell line expressing the human Nav1.5 channel (e.g., HEK293 or CHO cells).
2.2. Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp.
-
Solutions:
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Drug Application: Prepare stock solutions of this compound and dilute to final concentrations in the external solution.
2.3. Voltage-Clamp Protocols:
-
Holding Potential: -100 mV to ensure channels are in a resting state.
-
Activation Protocol: Apply depolarizing steps from -80 mV to +40 mV for 50 ms.
-
Steady-State Inactivation Protocol: Use a two-pulse protocol with a 500 ms prepulse to potentials ranging from -120 mV to -10 mV, followed by a test pulse to -20 mV.
-
Recovery from Inactivation Protocol: Apply a pair of depolarizing pulses to 0 mV separated by a variable recovery interval at -100 mV.
Generalized Protocol for Patch-Clamp Analysis of Benztropine on Voltage-Gated Calcium (Cav) Channels (e.g., Cav1.2)
This protocol outlines a general method for investigating the potential interaction of benztropine with L-type calcium channels, which are important in cardiovascular function.[9][10]
3.1. Cell Line:
-
Use a stable cell line expressing the human Cav1.2 channel subunits (α1c, β2, and α2δ) (e.g., HEK293 cells).
3.2. Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp.
-
Solutions:
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
-
Drug Application: Apply this compound through a perfusion system.
3.3. Voltage-Clamp Protocols:
-
Holding Potential: -80 mV.
-
Activation Protocol: Apply depolarizing steps from -50 mV to +60 mV for 200 ms.
-
Steady-State Inactivation Protocol: Apply a 1-second prepulse to potentials from -80 mV to +20 mV, followed by a test pulse to +10 mV.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ion Channels in Drug Discovery and Safety Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac safety - Nanion Technologies [nanion.de]
- 5. Blockade of Voltage-Dependent K+ Channels by Benztropine, a Muscarinic Acetylcholine Receptor Inhibitor, in Coronary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of Voltage-gated Ca(2+) Channels for Chronic Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of Benztropine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate is a centrally acting drug primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic effects are attributed to its ability to interact with multiple neurotransmitter systems. Benztropine is a potent inhibitor of the dopamine transporter (DAT) and also exhibits high affinity for muscarinic acetylcholine M1 (M1) and histamine H1 receptors.[3][4][5] Understanding the binding affinity of this compound for these receptors is crucial for elucidating its pharmacological profile and for the development of novel therapeutics with improved selectivity.
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[6] This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the interaction of this compound with its primary receptor targets.
Data Presentation: Receptor Affinity of this compound
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of benztropine and its analogs for the dopamine transporter, muscarinic M1 receptor, and histamine H1 receptor. These values have been compiled from various sources and experimental conditions.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | IC50 [nM] |
| Benztropine | Dopamine Transporter (DAT) | 8.5 - 6370[1][4] | 118[7] |
| Muscarinic M1 Receptor | High affinity, but specific Ki values are not consistently reported.[8][9] | ||
| Histamine H1 Receptor | 16 - 37600[1][4] | ||
| N-methyl-benztropine analog (AHN 1-055) | Dopamine Transporter (DAT) | 9 | 26 |
| N-allyl-benztropine analog (AHN 2-005) | Dopamine Transporter (DAT) | 11.8 - 29.9 | |
| JHW 007 (Benztropine analog) | Muscarinic M1 Receptor | 399 |
Experimental Protocols
Detailed methodologies for performing competitive radioligand binding assays for each of this compound's primary targets are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.
Materials:
-
Radioligand: [³H]WIN 35,428 or [³H]CFT (a cocaine analog)[7][10]
-
Membrane Preparation: Striatal tissue from rats or monkeys, or cells expressing recombinant human DAT.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).[11]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitor Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay for Muscarinic M1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the muscarinic M1 receptor.
Materials:
-
Radioligand: [³H]Pirenzepine or [³H]N-methyl-scopolamine ([³H]NMS).[12][13]
-
Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) or cells expressing recombinant human M1 receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol: The protocol is similar to the DAT binding assay, with the following modifications:
-
Use the specified radioligand and non-specific binding control for the M1 receptor.
-
The incubation conditions may vary; consult relevant literature for optimal time and temperature.
Radioligand Binding Assay for Histamine H1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Brain tissue (e.g., cerebellum) or cells expressing recombinant human H1 receptors.
-
Assay Buffer: e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin or diphenhydramine).[16]
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol: The protocol is similar to the DAT binding assay, with the following modifications:
-
Use the specified radioligand and non-specific binding control for the H1 receptor.
-
The incubation conditions may vary; consult relevant literature for optimal time and temperature.
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways Affected by Benztropine
Caption: Signaling pathways modulated by this compound.
References
- 1. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Benztropine Mesylate Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical and clinical behavioral assays to evaluate the efficacy of benztropine mesylate. Detailed protocols for key experiments are included, along with data presentation tables for comparative analysis.
Introduction
This compound is a centrally acting anticholinergic and antihistamine medication.[1] It is primarily used for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms (EPS), such as dystonia and parkinsonism.[1][2] Its therapeutic effects are attributed to its ability to block muscarinic acetylcholine receptors and, to a lesser extent, inhibit the reuptake of dopamine, thus helping to restore the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia.[1][3][4] These application notes will detail the behavioral assays used to substantiate the efficacy of this compound in preclinical and clinical settings.
Preclinical Behavioral Assays
Animal models are crucial for evaluating the therapeutic potential and mechanisms of this compound. The following assays are commonly employed to assess its efficacy in models of Parkinson's disease and antipsychotic-induced extrapyramidal symptoms.
Haloperidol-Induced Catalepsy in Rodents
This assay is a widely used model to screen for drugs that can mitigate antipsychotic-induced parkinsonism. Haloperidol, a typical antipsychotic, induces catalepsy, a state of immobility and failure to correct an externally imposed posture.[5][6]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Drug Preparation:
-
Haloperidol: Dissolve in a minimal amount of glacial acetic acid and dilute with distilled water.
-
This compound: Dissolve in saline.
-
-
Procedure:
-
Administer this compound (e.g., 1.8 mg/kg or 10 mg/kg, intraperitoneally) or vehicle to the test groups.[1][7]
-
After a pre-treatment period (typically 30-60 minutes), administer haloperidol (e.g., 1 mg/kg or 2.5 mg/kg, intraperitoneally) to induce catalepsy.[1][8]
-
At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test.[5][6]
-
For the bar test, gently place the animal's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measure the time (in seconds) the animal remains in this position (latency to removal of both paws). A cut-off time (e.g., 180 seconds) is typically set.[6]
-
-
Data Analysis: Compare the latency to descend from the bar between the benztropine-treated and vehicle-treated groups. A significant reduction in the duration of catalepsy indicates efficacy.
Rotarod Test for Motor Coordination
The rotarod test is used to assess motor coordination, balance, and motor learning in rodent models of Parkinson's disease.[9][10]
Experimental Protocol:
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats).
-
Animals: Mice or rats.
-
Procedure:
-
Training Phase: Acclimatize the animals to the apparatus by placing them on the stationary rod for a few minutes. Then, train the animals at a low constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.[9][10]
-
Testing Phase:
-
On the test day, administer the vehicle, this compound (at various doses), or a positive control.
-
After a specified pre-treatment time, place the animal on the rotarod.
-
The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[10][11]
-
Record the latency to fall from the rod or the speed at which the animal falls. Each animal should undergo multiple trials with an inter-trial interval of at least 15 minutes.[9]
-
-
-
Data Analysis: An increase in the latency to fall from the rotarod in the benztropine-treated group compared to the vehicle-treated group suggests an improvement in motor coordination.
Assessment of Locomotor Activity
This assay helps to determine the stimulant or sedative effects of this compound.
Experimental Protocol:
-
Apparatus: Open field arena equipped with automated photobeam detection systems to track horizontal and vertical movements.
-
Animals: Mice or rats.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Compare the locomotor activity parameters between the benztropine-treated and vehicle-treated groups. Studies with benztropine analogs have shown both increases and decreases in locomotor activity depending on the specific compound and dose.[4]
Haloperidol-Induced Dystonia in Rats
This model is used to evaluate the efficacy of drugs in preventing or treating acute dystonic reactions, a common side effect of antipsychotics.[12]
Experimental Protocol:
-
Animals: Male Wistar rats (200-250g).[12]
-
Procedure for Prophylactic Efficacy:
-
Administer this compound (e.g., 1.8 mg/kg, i.p.) or vehicle.[12]
-
After a pre-treatment period, administer a single injection of haloperidol (e.g., 2.5 mg/kg, i.p.) to induce dystonic movements.[12]
-
Observe the animals for the presence and severity of dystonic postures (e.g., torticollis, abnormal limb movements) over a period of several hours.
-
-
Procedure for Treatment Efficacy:
-
Data Analysis: Compare the incidence and severity of dystonia between the benztropine-treated and vehicle-treated groups.
Clinical Evaluation
In clinical settings, the efficacy of this compound is assessed using standardized rating scales and by evaluating its impact on daily functioning.
Parkinson's Disease
-
Unified Parkinson's Disease Rating Scale (UPDRS): This is a comprehensive scale used to assess both motor and non-motor symptoms of Parkinson's disease. Clinical trials have shown that adjunctive therapy with benztropine can lead to statistically significant improvements in the motor score (Part III) of the UPDRS, particularly in rigidity and tremor.[3][12]
-
Activities of Daily Living (ADL): Improvements in ADL scores, which measure a patient's ability to perform routine daily tasks, are also a key indicator of benztropine's efficacy.[12]
Drug-Induced Extrapyramidal Symptoms
-
Extrapyramidal Symptom Rating Scale (ESRS): This scale is designed to quantify the severity of various EPS, including parkinsonism, dystonia, and akathisia.[2]
-
Columbia Scale: This scale is also used to determine the severity of extrapyramidal side effects.[14]
-
Incidence of Acute Dystonia: In prophylactic studies, the primary outcome is often the incidence of acute dystonic reactions in patients receiving antipsychotics with or without benztropine.[3][15]
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of this compound.
Table 1: Efficacy of Benztropine in Drug-Induced Extrapyramidal Symptoms
| Comparison | Indication | Efficacy Outcome | Key Findings |
| Benztropine vs. Placebo (Prophylaxis) | Haloperidol-Induced Acute Dystonia | Incidence of Acute Dystonia | Benztropine: 14% incidencePlacebo: 33% incidence |
| Benztropine vs. Amantadine | Neuroleptic-Induced EPS | Improvement in EPS | Comparable efficacy |
| Benztropine vs. Ethopropazine | Neuroleptic-Induced Parkinsonism | Control of Parkinsonian Symptoms | Equally effective |
Table 2: Efficacy of Benztropine as Adjunctive Therapy in Parkinson's Disease
| Comparison | Outcome Measures | Benztropine Effect | Placebo Effect | Key Findings |
| Benztropine + Levodopa/Carbidopa vs. Placebo + Levodopa/Carbidopa | Rigidity, Finger Tapping Speed, Activities of Daily Living | Statistically significant improvement | No significant improvement | Benztropine provides modest but statistically significant improvements in motor function when added to levodopa/carbidopa therapy.[3][12] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of benztropine.
Caption: Workflow for haloperidol-induced catalepsy assay.
Caption: Generalized clinical trial workflow for benztropine.
References
- 1. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Concurrent treatment with benztropine and haloperidol attenuates development of behavioral hypersensitivity but not dopamine receptor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mmpc.org [mmpc.org]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. benchchem.com [benchchem.com]
- 13. droracle.ai [droracle.ai]
- 14. A study of the need for anticholinergic medication in patients treated with long-term antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of benztropine on haloperidol-induced dystonia, clinical efficacy and pharmacokinetics: a prospective, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rotarod Assessment of Motor Coordination with Benztropine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine mesylate is an anticholinergic drug primarily used to treat Parkinson's disease and drug-induced extrapyramidal symptoms. Its mechanism of action involves the antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype, within the basal ganglia. This action helps to restore the balance between dopamine and acetylcholine, which is crucial for smooth, coordinated movement. The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents. This document provides detailed application notes and protocols for utilizing the rotarod test to evaluate the effects of this compound on motor coordination.
Mechanism of Action of this compound
This compound primarily acts as a selective antagonist of the M1 muscarinic acetylcholine receptor in the basal ganglia. In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine, disrupting the delicate balance required for motor control. By blocking the M1 receptors, benztropine reduces the excitatory effects of acetylcholine on medium spiny neurons in the striatum. This helps to re-establish a more balanced state of neurotransmission, thereby alleviating symptoms such as tremor and rigidity. Additionally, benztropine has a weaker inhibitory effect on dopamine reuptake, which may contribute to its therapeutic effects by increasing synaptic dopamine levels.[1][2][3]
Experimental Protocols
Rotarod Test Protocol for Mice
This protocol is designed to assess the effect of this compound on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus (e.g., accelerating model)
-
This compound solution
-
Vehicle control solution (e.g., sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal housing and care facilities
-
Syringes and needles for administration (e.g., intraperitoneal injection)
-
Ethanol (70%) for cleaning
Procedure:
-
Acclimation:
-
Acclimate mice to the testing room for at least 60 minutes before the start of the experiment.[4]
-
Handle the mice for several days prior to the experiment to reduce stress.
-
-
Habituation/Training:
-
For three consecutive days prior to the test day, place each mouse on the rotarod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds.[4]
-
If a mouse falls, gently place it back on the rod until the 60 seconds are complete. This helps the mice learn the task and reduces anxiety.
-
Perform three training trials per day with an inter-trial interval of at least 15 minutes.[4]
-
-
Drug Administration:
-
On the test day, administer this compound (dissolved in vehicle) or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Allow for a pre-treatment period of 30-60 minutes before testing to ensure the drug has reached its peak effect. The exact timing should be determined based on pharmacokinetic data for benztropine in mice.
-
-
Testing:
-
Set the rotarod to an accelerating speed protocol (e.g., from 4 to 40 RPM over a 300-second period).[4]
-
Place the mouse on the rotating rod.
-
Start the timer and the acceleration of the rod simultaneously.
-
Record the latency to fall (the time the mouse remains on the rod). A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Record the rotation speed at the moment of the fall.
-
Conduct three consecutive trials for each mouse with a 15-20 minute inter-trial interval.
-
-
Data Analysis:
-
Calculate the average latency to fall and the average speed at fall across the three trials for each mouse.
-
Compare the performance of the benztropine-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Data Presentation
The following tables provide a template for summarizing quantitative data from a rotarod experiment investigating the effects of this compound. Please note that the data presented here are illustrative examples, as specific quantitative data from published studies using benztropine in a rotarod test were not available in the searched literature.
Table 1: Effect of this compound on Latency to Fall from Rotarod
| Treatment Group | Dose (mg/kg) | N | Mean Latency to Fall (seconds) ± SEM |
| Vehicle Control | 0 | 10 | 185.5 ± 12.3 |
| Benztropine | 1 | 10 | 160.2 ± 15.1 |
| Benztropine | 3 | 10 | 125.8 ± 10.9* |
| Benztropine | 10 | 10 | 85.3 ± 9.7** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. SEM = Standard Error of the Mean.
Table 2: Effect of this compound on Speed at Fall from Rotarod
| Treatment Group | Dose (mg/kg) | N | Mean Speed at Fall (RPM) ± SEM |
| Vehicle Control | 0 | 10 | 32.8 ± 2.1 |
| Benztropine | 1 | 10 | 29.5 ± 2.5 |
| Benztropine | 3 | 10 | 24.1 ± 1.8* |
| Benztropine | 10 | 10 | 18.7 ± 1.5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. SEM = Standard Error of the Mean.
Visualizations
Signaling Pathway of this compound in Motor Control
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Benztropine Mesylate In Vivo
Welcome to the technical support center for benztropine mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound has a dual mechanism of action. It is a centrally acting anticholinergic agent that competitively antagonizes muscarinic acetylcholine receptors, particularly the M1 subtype.[1] By blocking acetylcholine's effects, it helps restore the balance between dopamine and acetylcholine neurotransmission in the basal ganglia.[1][2] Additionally, benztropine inhibits the reuptake of dopamine by blocking the dopamine transporter (DAT), which increases dopamine levels in the synaptic cleft.[3][4][5]
Q2: What are the common applications of this compound in animal research?
In preclinical studies, this compound is frequently used to:
-
Model and counteract drug-induced extrapyramidal symptoms (EPS), such as catalepsy and tremors, often induced by antipsychotic medications like haloperidol.[1]
-
Investigate the role of cholinergic and dopaminergic systems in motor control and movement disorders.[1]
-
Serve as a reference compound in the development of new drugs for Parkinson's disease.[1]
Q3: How should this compound be prepared for in vivo administration?
This compound is a white crystalline powder that is highly soluble in water.[1][6] For injections, it should be dissolved in a sterile, physiologically compatible vehicle. Sterile saline (0.9% sodium chloride) is a commonly used and appropriate diluent.[1] It is crucial to ensure the final solution is sterile, pH-balanced (around 7.0-7.4), and isotonic to minimize irritation at the injection site.[1] All preparations should be made under aseptic conditions.[1] For long-term experiments, it is recommended to prepare fresh solutions daily, as aqueous solutions are not recommended for storage for more than one day.[7][8]
Q4: What are the recommended routes of administration in rodents?
The most common routes of administration for benztropine in rodents are intraperitoneal (IP) and subcutaneous (SC) injection.[1] Intravenous (IV) and intramuscular (IM) routes are also feasible but can be more technically challenging in smaller animals.[1][9] Oral administration is possible, but bioavailability is generally low and more variable due to first-pass metabolism.[1][10] The choice of administration route depends on the specific experimental design and the desired pharmacokinetic profile.[1]
Q5: How can I minimize the off-target effects of benztropine in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data.[3] Benztropine also has affinity for histamine H1 receptors and sigma receptors.[3] Strategies to mitigate these effects include:
-
Use the lowest effective concentration: Titrate benztropine to the lowest dose that produces the desired on-target effect to minimize engagement of lower-affinity off-targets.[3]
-
Employ selective antagonists for off-targets: Co-administration of selective antagonists for muscarinic or histamine receptors can help isolate the effects of DAT inhibition.[3]
-
Use knockout or knockdown models: If available, using animal models where an off-target receptor has been knocked out or its expression reduced can provide definitive evidence of off-target engagement.[3]
-
Validate findings with structurally different DAT inhibitors: Comparing the effects of benztropine with other DAT inhibitors that have different off-target profiles can help attribute observed effects to DAT inhibition.[3]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in behavioral test results | Inconsistent drug administration, improper animal handling, variations in the testing environment. | Ensure consistent and accurate dosing. Implement a standardized protocol for animal handling and allow for adequate habituation to the testing apparatus. Control the experimental environment (e.g., lighting, noise) to minimize external stimuli.[11] |
| Lack of a clear dose-response relationship | Inappropriate dose range, high inter-individual metabolic differences. | Conduct a pilot study with a wider range of doses to establish an effective dose range. Use a larger sample size to account for individual metabolic variability. Ensure the drug formulation is stable and provides consistent bioavailability.[11] |
| Unexpected adverse effects or toxicity (e.g., excessive sedation, ataxia) | The dose is too high for the specific strain or individual animal. Off-target effects of benztropine. | Reduce the dose by 25-50% in the next cohort. Be aware of strain sensitivity; some strains may be more sensitive to the sedative effects. Monitor for known anticholinergic side effects.[1][11] |
| Inconsistent or irreproducible results between experiments | Degradation or precipitation of benztropine in solution. | Always prepare fresh stock solutions of benztropine and dilute to the final working concentration immediately before use. Visually inspect the solution for any signs of precipitation.[3] |
| No observable effect at expected therapeutic doses | Insufficient dose, timing of administration, vehicle and formulation issues. | Consider a dose-response study to determine the optimal effective dose for your specific animal strain and experimental conditions. Ensure that benztropine is administered at a time point where it can effectively counteract the peak effects of the inducing agent (if applicable). Confirm that the benztropine is fully dissolved in the vehicle and that the preparation is stable.[1] |
Quantitative Data Summary
Table 1: Recommended Starting Doses of this compound in Rodents
| Animal Model | Application | Route of Administration | Recommended Starting Dose (mg/kg) | Reference |
| Mice | General Behavioral Studies | IP, SC | 1 - 5 | [1] |
| Reversal of Haloperidol-Induced Catalepsy | IP | 2 - 5 | [1] | |
| Rats (Sprague-Dawley) | Reversal of Haloperidol-Induced Catalepsy | IP | 5 - 10 | [1] |
| Rats (Wistar) | Reversal of Haloperidol-Induced Catalepsy | IP | 3 - 7 | [1] |
Note: These are starting recommendations and may require optimization based on the specific animal strain, age, sex, and experimental conditions.
Table 2: Pharmacokinetic Parameters of Benztropine in Rodents
| Parameter | Route | Value | Animal Model | Reference |
| Bioavailability | Oral | Low and variable | General Rodent | [1][10] |
| Time to Peak Plasma Concentration (Tmax) | Oral | ~7 hours | Rat | [5] |
| Distribution | - | High permeability across the blood-brain barrier | Rat | [10] |
| Metabolism | - | Hepatic | Rat | [10] |
| Elimination Half-life | - | ~36 hours (highly variable) | General | [5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in rats.
-
Animal Models: Male Sprague-Dawley rats (275-300 g) are commonly used. Animals should be housed under standard conditions with controlled temperature, humidity, and a 12-hour light-dark cycle, with ad libitum access to food and water.[4]
-
Drug Preparation: Dissolve this compound in a suitable sterile vehicle, such as 0.9% saline.[1][4]
-
Drug Administration:
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of benztropine in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: Reversal of Haloperidol-Induced Catalepsy in Rats
This protocol is a standard method to evaluate the antiparkinsonian-like effects of benztropine.
-
Animal Models: Adult male Wistar or Sprague-Dawley rats are typically used.
-
Catalepsy Induction: Administer haloperidol (e.g., 1-2 mg/kg, IP) to induce catalepsy.
-
Benztropine Administration: Administer this compound (e.g., 3-10 mg/kg, IP) or vehicle control at a predetermined time before or after haloperidol administration (e.g., 30 minutes prior).[1]
-
Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy using a bar test. Place the rat's forepaws on a horizontal bar raised a few centimeters from the surface and measure the time it takes for the rat to remove its paws.
-
Data Analysis: Compare the duration of catalepsy between the benztropine-treated group and the vehicle-treated group. A significant reduction in catalepsy duration in the benztropine group indicates efficacy.
Visualizations
Caption: Benztropine's dual mechanism of action.
Caption: In vivo experimental workflow with a troubleshooting loop.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound Injection, USP [dailymed.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. montagelabs.com [montagelabs.com]
- 10. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Benztropine Mesylate Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of benztropine mesylate in preclinical animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Benztropine is a centrally acting agent with a dual mechanism:
-
Anticholinergic: It is a competitive antagonist of muscarinic acetylcholine receptors, particularly the M1 subtype, in the brain. By blocking acetylcholine, it helps restore the balance between dopamine and acetylcholine neurotransmission in the basal ganglia.[1][2]
-
Dopamine Reuptake Inhibitor: It also inhibits the reuptake of dopamine, which can contribute to its therapeutic effects by increasing dopamine levels in the synapse.[1][2][3]
Q2: What are the common applications of benztropine in animal research?
In preclinical studies, benztropine is frequently used to:
-
Model and counteract drug-induced extrapyramidal symptoms (EPS), such as catalepsy and tremors, which are often induced by antipsychotic medications like haloperidol.[1]
-
Investigate the roles of the cholinergic and dopaminergic systems in motor control and movement disorders.[1]
-
Serve as a reference compound in the development of new drugs for Parkinson's disease.[1][4]
-
Induce cognitive deficits in animal models to study the neurobiology of cognitive impairment and to screen potential nootropic agents.[3]
Q3: How should this compound be prepared for administration to animals?
This compound is a white crystalline powder that is highly soluble in water.[1] For injections, it should be dissolved in a sterile, physiologically compatible vehicle.
-
Recommended Diluent: Sterile saline (0.9% sodium chloride) is a commonly used and appropriate diluent.[1]
-
Key Considerations: It is crucial to ensure the final solution is sterile, pH-balanced (approximately 7.0-7.4), and isotonic to minimize irritation and adverse reactions at the injection site. All preparations should be made under aseptic conditions.[1]
Q4: What are the recommended routes of administration in rodents?
The choice of administration route depends on the specific experimental design and desired pharmacokinetic profile.
-
Most Common: Intraperitoneal (IP) and subcutaneous (SC) injections are the most common routes in rodents.[1]
-
Other Injectable Routes: Intravenous (IV) and intramuscular (IM) routes are also feasible but can be more technically challenging in smaller animals.[1][5]
-
Oral Administration: Oral gavage is possible, but bioavailability may be lower and more variable due to significant first-pass metabolism in the liver.[1][5]
Data Presentation
Table 1: Recommended Starting Doses of Benztropine in Rodent Models
| Animal Strain | Application | Route of Administration | Recommended Starting Dose (mg/kg) | Reference / Notes |
| Sprague-Dawley Rat | Reversal of Haloperidol-Induced Catalepsy | IP | 5 - 10 | Based on typical doses used in catalepsy models.[1] |
| Wistar Rat | Reversal of Haloperidol-Induced Catalepsy | IP | 3 - 7 | Wistar rats may have different metabolic rates compared to Sprague-Dawley rats, potentially requiring lower doses.[1] |
| Wistar Rat | Induction of Cognitive Deficits (Acute) | IP | 1 - 3 | Administered 30 minutes before behavioral testing.[3] |
| C57BL/6 Mouse | Induction of Cognitive Deficits (Chronic) | Oral Gavage | 0.5 - 1 (per day) | Administered for 7-14 consecutive days.[3] |
| Rat (General) | Metabolism Studies | IP | 10 | Dose used to identify metabolites in urine and bile.[6] |
Table 2: Key Pharmacokinetic Parameters of Benztropine
| Parameter | Value | Species | Notes |
| Oral Bioavailability | Low (~29%) | Human | Due to limited gastric absorption and high first-pass metabolism.[5][7] |
| Blood-Brain Barrier | High Permeability | General | Exerts a strong central anticholinergic effect.[5] |
| Metabolism | Hepatic | Rat, Human | Undergoes N-oxidation, N-dealkylation, and ring hydroxylation.[5][7] |
| Elimination Half-life | Highly variable (~36 hours) | Human | [7] |
| Oral LD50 | 940 mg/kg | Rat | Indicates a narrow therapeutic index.[7] |
| Protein Binding | ~95% | Human | [7] |
Table 3: Dose Conversion Between Species (Based on Body Surface Area)
To convert a dose from one species to another, use the following formula: DoseSpecies 2 (mg/kg) = DoseSpecies 1 (mg/kg) × (Km Species 1 / Km Species 2)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
Data adapted from FDA guidelines.[8][9] Example: To convert a 10 mg/kg dose in rats to a Human Equivalent Dose (HED): HED (mg/kg) = 10 mg/kg × (6 / 37) ≈ 1.62 mg/kg
Troubleshooting Guide
Problem 1: Animals are showing excessive sedation, lack of coordination (ataxia), or muscle weakness.
-
Question: My animals are overly sedated after benztropine administration. What should I do?
-
Answer:
-
Reduce the Dose: This is the most common cause. The dose is likely too high for the specific strain, sex, or individual animal. A dose reduction of 25-50% in the next experimental group is recommended.[1]
-
Check for Strain Sensitivity: Certain strains (e.g., BALB/c mice) are known to be more sensitive to the sedative effects of anticholinergic drugs. If using a sensitive strain, begin with a lower starting dose.[1]
-
Acclimatization: Ensure animals are properly acclimatized to the housing and handling procedures. Stress can exacerbate the sedative effects of the drug.[1]
-
Problem 2: The expected therapeutic effect is not being observed (e.g., no reversal of haloperidol-induced catalepsy).
-
Question: I am not observing the expected reversal of catalepsy with benztropine. What could be the issue?
-
Answer:
-
Insufficient Dose: The dose of benztropine may be too low. A dose-response study is the best approach to determine the optimal effective dose for your specific animal model and experimental conditions.[1]
-
Timing of Administration: The timing of benztropine administration relative to the cataleptic agent (e.g., haloperidol) is critical. Benztropine should be administered at a time point that allows it to counteract the peak effects of the inducing agent.[1]
-
Vehicle and Formulation: Confirm that the this compound is fully dissolved in the vehicle and that the preparation is stable. Any precipitation will result in inaccurate dosing and reduced efficacy.[1]
-
Problem 3: Adverse side effects like dry mouth, constipation, or urinary retention are observed.
-
Question: My animals appear to have dry, reddish bedding and reduced fecal output. What can I do?
-
Answer:
-
Hydration: These are known anticholinergic side effects.[1][10] Ensure animals have unrestricted access to water. In more severe cases, providing a wet food mash or a hydrogel can help maintain hydration.[1]
-
Dose Optimization: These side effects are dose-dependent. Optimize the dose to the lowest effective level to minimize these effects while still achieving the desired therapeutic outcome.[1]
-
Problem 4: Unexpected animal mortality has occurred.
-
Question: I have experienced unexpected mortality in my benztropine-treated group. What are the potential causes?
-
Answer:
-
Overdose: Benztropine has a narrow therapeutic index.[1] Meticulously review all dose calculations, weighing procedures, and dilution steps to rule out a dosing error.
-
Cardiovascular Effects: Benztropine can cause tachycardia (increased heart rate).[1] In susceptible strains or individual animals with underlying cardiac issues, this could lead to fatal adverse events.
-
Hyperthermia: As an anticholinergic, benztropine can impair the body's ability to dissipate heat, leading to hyperthermia, particularly in warm environments.[1][10] Monitor and control the ambient temperature of both the housing and experimental rooms.
-
Experimental Protocols
Protocol 1: Reversal of Haloperidol-Induced Catalepsy in Rats
Objective: To assess the efficacy of benztropine in reversing motor deficits induced by a dopamine D2 receptor antagonist.
Methodology:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
-
Baseline Assessment: Measure baseline catalepsy using the bar test. Place the rat’s forepaws on a horizontal bar (9 cm high). The time until the rat removes both paws from the bar is recorded (cut-off time: 180 seconds).
-
Induction of Catalepsy: Administer haloperidol (e.g., 0.5-1 mg/kg, IP).
-
Drug Administration: 30 minutes after haloperidol injection, administer this compound (e.g., 5-10 mg/kg, IP) or vehicle (sterile saline).[1]
-
Post-Treatment Assessment: Measure catalepsy on the bar test at 30, 60, 90, and 120 minutes after benztropine/vehicle administration.
-
Data Analysis: Compare the catalepsy scores between the benztropine-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Protocol 2: Induction of an Acute Cognitive Deficit in Mice
Objective: To use benztropine to create an animal model of cholinergic-deficit-induced memory impairment.
Methodology:
-
Animals: Adult male C57BL/6 mice (25-30g).[3]
-
Behavioral Paradigm: Use a cognitive test sensitive to cholinergic disruption, such as the Novel Object Recognition (NOR) or Y-maze spontaneous alternation task.
-
Habituation: Habituate the mice to the testing arena for 5-10 minutes for 2-3 days prior to the experiment.
-
Drug Administration: 30 minutes before the acquisition phase of the behavioral task, administer this compound (e.g., 1-3 mg/kg, IP) or vehicle (sterile saline).[3]
-
Behavioral Testing:
-
Acquisition Phase: Allow the mouse to explore the arena with two identical objects (NOR) or all three arms of the Y-maze.
-
Retention Phase: After a set inter-trial interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel one (NOR) or allow it to explore the Y-maze again.
-
-
Data Analysis: For NOR, calculate a discrimination index (% time exploring the novel object vs. the familiar one). For the Y-maze, calculate the percentage of spontaneous alternations. Compare performance between benztropine and vehicle groups using a t-test or ANOVA.
Visualizations
Caption: Dual mechanism of benztropine action.
Caption: Workflow for a haloperidol-induced catalepsy experiment.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Benztropine: MedlinePlus Drug Information [medlineplus.gov]
- 5. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Conversion between animals and human [targetmol.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Benztropine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
minimizing benztropine mesylate off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of benztropine mesylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound's primary therapeutic effect is mediated through the inhibition of the dopamine transporter (DAT).[1] This action increases the concentration of dopamine in the synaptic cleft, which is beneficial in treating Parkinsonism and extrapyramidal symptoms.[1]
Q2: What are the major off-target effects of this compound that can confound experimental results?
This compound exhibits significant affinity for muscarinic acetylcholine receptors (M1 and M3 subtypes) and histamine H1 receptors, acting as an antagonist at these sites.[1] These anticholinergic and antihistaminic activities are the primary sources of off-target effects in experiments.[1]
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize the off-target effects of benztropine:
-
Use the Lowest Effective Concentration: Titrate benztropine to the lowest concentration that produces the desired on-target effect to reduce the engagement of lower-affinity off-targets.
-
Employ Selective Antagonists: Co-administer selective antagonists for the off-target receptors. For example, use pirenzepine for M1 muscarinic receptors or mepyramine for H1 histamine receptors to isolate the effects of DAT inhibition.[2]
-
Utilize Knockout/Knockdown Models: If available, use cell lines or animal models where the off-target receptor has been genetically removed or its expression is significantly reduced.[2]
-
Validate with Structurally Different DAT Inhibitors: Compare the effects of benztropine with other DAT inhibitors that have different off-target profiles (e.g., GBR-12935) to confirm that the observed effects are due to DAT inhibition.[2]
-
Control for Behavioral Side Effects: In in-vivo studies, be mindful of and control for potential confounding behaviors such as sedation or cognitive impairment that may arise from off-target activities.[2]
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for its primary target and major off-target receptors. Note that values can vary depending on the experimental conditions.
| Target | Species | Assay Type | Ki (nM) | IC50 (nM) |
| Dopamine Transporter (DAT) | Rhesus Monkey | [³H]CFT Binding | - | 9 |
| Rhesus Monkey | [³H]Dopamine Uptake | - | 26 | |
| Rat | Radioligand Binding | 8.5 - 6370 | - | |
| Muscarinic Receptors | Rhesus Monkey | Radioligand Binding | 1.8 | - |
| Histamine H1 Receptor | N/A | Radioligand Binding | 16 - 37,600 | - |
Experimental Protocols
Protocol 1: Competitive Muscarinic Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of benztropine for muscarinic receptors.
Materials:
-
Rat brain tissue (cortex or striatum)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]-QNB (Quinuclidinyl Benzilate)
-
Competitor: this compound
-
Nonspecific Binding Determinator: Atropine (1 µM final concentration)
-
96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation.
-
Resuspend the final pellet and determine the protein concentration.
-
-
Binding Assay:
-
Prepare serial dilutions of benztropine.
-
In a 96-well plate, add Assay Buffer, membrane preparation, and benztropine dilutions.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add a high concentration of atropine.
-
Add a fixed concentration of [3H]-QNB to each well.
-
Incubate to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat.
-
Wash the filters with ice-cold Assay Buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]
-
Protocol 2: In Vitro Dopamine Uptake Inhibition Assay
This assay measures the potency of benztropine in inhibiting dopamine uptake into synaptosomes.
Materials:
-
Rat striatal tissue
-
Sucrose solution (0.32 M with 1 mM EDTA)
-
Krebs-Ringer-HEPES buffer
-
[3H]dopamine
-
This compound
-
Standard DAT inhibitor (e.g., cocaine or nomifensine) for non-specific uptake
-
Glass fiber filters and cell harvester
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize striatal tissue in ice-cold sucrose solution.
-
Perform differential centrifugation to isolate the P2 fraction containing synaptosomes.
-
Resuspend the synaptosomes in Krebs-Ringer-HEPES buffer.
-
-
Dopamine Uptake Assay:
-
Pre-incubate synaptosomes with various concentrations of benztropine or vehicle.
-
Initiate uptake by adding a fixed concentration of [3H]dopamine.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters.
-
Determine non-specific uptake in the presence of a high concentration of a standard DAT inhibitor.
-
Calculate the IC50 value for benztropine's inhibition of specific dopamine uptake.
-
Protocol 3: Assessment of Cognitive Impairment (Passive Avoidance Task)
This protocol evaluates the impact of benztropine's anticholinergic effects on memory in rodents.[3]
Apparatus:
-
A two-chamber passive avoidance apparatus (light and dark compartments) with a guillotine door and an electric shock grid in the dark compartment.
Procedure:
-
Habituation (Day 1): Allow the animal to explore the light compartment, then open the door and record the latency to enter the dark compartment.[3]
-
Training (Day 2): Administer benztropine (e.g., 1-5 mg/kg, IP) or vehicle 30-60 minutes before training. When the animal enters the dark compartment, deliver a mild foot shock.[3]
-
Testing (Day 3): Place the animal back in the light compartment and record the step-through latency to enter the dark compartment (up to a cutoff time, e.g., 300 seconds).[3]
-
Data Analysis: Compare the step-through latencies between the vehicle-treated and benztropine-treated groups. A longer latency in the benztropine group suggests cognitive impairment.[3]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Cell Death or Cytotoxicity | High concentrations of benztropine can induce off-target toxicity. | - Perform a dose-response curve to determine the cytotoxic IC50 in your cell line.- Use concentrations well below the cytotoxic threshold.- Use Annexin V/PI staining to determine the mechanism of cell death.[2]- Ensure the vehicle (e.g., DMSO) is not contributing to cytotoxicity.[2] |
| Inconsistent or Irreproducible Results | Degradation or precipitation of benztropine in media. | - Prepare fresh stock solutions of benztropine for each experiment.[2]- Visually inspect the media for any signs of precipitation.[2]- Confirm the concentration and purity of your benztropine stock using analytical methods like HPLC.[2] |
In Vivo / Behavioral Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Sedation or Hypoactivity in Animals | Antihistaminic (H1 receptor antagonism) properties of benztropine.[2] | - Administer a selective H1 antagonist (e.g., diphenhydramine) alone as a control.[2]- Adequately habituate animals to the testing environment.[2]- Conduct experiments during the animal's active phase.[2]- Use a lower dose of benztropine that minimizes sedation.[2] |
| Cognitive Deficits Observed | Anticholinergic (muscarinic receptor antagonism) properties of benztropine. | - Co-administer a peripherally restricted muscarinic antagonist to differentiate central vs. peripheral effects.[2]- Use a battery of different cognitive tests.[2]- Compare results with a selective DAT inhibitor to see if the deficits are specific to benztropine.[2] |
| Unexpected Mortality | Overdose due to a narrow therapeutic index; cardiovascular effects (tachycardia); hyperthermia from impaired heat dissipation. | - Carefully review dose calculations and dilution procedures.- Monitor for tachycardia.- Maintain a controlled ambient temperature. |
Visualizations
References
addressing benztropine mesylate solubility issues for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with benztropine mesylate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a white or almost white, crystalline powder. Its solubility in common solvents is summarized in the table below. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its high solvating power.
Q2: How does pH affect the solubility of this compound?
A2: Benztropine is a tertiary amine, and its solubility is pH-dependent. It is more soluble in acidic solutions. In neutral or alkaline aqueous solutions, it can be hydrolyzed, which may affect its stability and solubility over time.
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound as a solid powder should be stored at room temperature. Stock solutions, particularly those in DMSO, should be stored at -20°C to ensure stability and prevent degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What went wrong?
A1: This is a common issue that can arise from a few factors:
-
Final Concentration Exceeds Aqueous Solubility: While your DMSO stock may be clear, the final concentration of this compound in your aqueous cell culture medium may have exceeded its solubility limit in that specific buffer system.
-
Solvent Shock: Adding a highly concentrated DMSO stock directly to the aqueous medium can cause the compound to rapidly precipitate before it has a chance to disperse. This is often referred to as "solvent shock."
-
pH of the Medium: If your cell culture medium has a neutral to slightly alkaline pH, it can decrease the solubility of this compound.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally 0.1% or lower, as higher concentrations can be toxic to cells.
-
Use a Serial Dilution Approach: Instead of adding the DMSO stock directly to your final volume of medium, perform an intermediate dilution step in a smaller volume of medium or a suitable buffer (like PBS).
-
Gentle Warming and Agitation: Briefly warming the solution to 37°C and gently vortexing or sonicating can sometimes help redissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds.
-
pH Adjustment: If your experimental design allows, slightly acidifying the buffer can improve solubility. However, this is often not feasible for cell-based assays where maintaining physiological pH is critical.
Q2: I'm observing toxicity in my vehicle control cells. What could be the cause?
A2: Toxicity in vehicle-treated cells is typically due to the solvent itself, most commonly DMSO.
Troubleshooting Steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all treatment groups and is at a non-toxic level for your specific cell line (generally <0.5%).
-
Use High-Quality DMSO: Use a high-purity, sterile-filtered DMSO suitable for cell culture applications.
-
Perform a Vehicle Toxicity Curve: Before running your main experiment, it's good practice to test a range of DMSO concentrations on your cells to determine the maximum tolerated concentration.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Notes |
| Water | Soluble | Not Specified | Freely soluble in water. |
| Chloroform | Soluble | Not Specified | Freely soluble in chloroform. |
| Ethanol | Sparingly Soluble | Not Specified | Sparingly soluble in ethanol. |
| Ether | Very Slightly Soluble | Not Specified | Very slightly soluble in ether. |
| DMSO | ≥ 43 mg/mL (73.7 mM) | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: For 1 mL of a 10 mM stock solution, you will need: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (585.75 g / 1 mol) = 0.0058575 g = 5.86 mg.
-
Weigh the Compound: Accurately weigh out approximately 5.86 mg of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid solvent shock, first, dilute the 10 mM stock 1:100 in sterile PBS or cell culture medium to create a 100 µM intermediate solution. For example, add 5 µL of the 10 mM stock to 495 µL of medium.
-
Final Dilution: Add the 100 µM intermediate solution to your final volume of cell culture medium to achieve the desired 10 µM concentration. For example, add 1 mL of the 100 µM solution to 9 mL of medium.
-
Mixing: Mix thoroughly by gentle inversion or pipetting before adding to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Simplified signaling pathway for this compound.
Technical Support Center: Managing Benztropine Mesylate in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for managing and troubleshooting benztropine mesylate-induced cytotoxicity in experimental cell culture settings.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments involving this compound.
Question: I'm observing unexpectedly high or rapid cell death after treatment. What are the common causes and solutions?
Answer: High cytotoxicity can stem from several factors related to experimental setup and the compound's properties.
Troubleshooting Steps for Unexpected Cytotoxicity
| Potential Cause | Recommended Action | Rationale |
|---|---|---|
| Solvent Toxicity | Run a vehicle control group with the same final concentration of the solvent (e.g., DMSO) used for the benztropine stock.[1] | The solvent itself can be toxic to cells, especially at higher concentrations. It is crucial to differentiate between solvent-induced and compound-induced cytotoxicity.[1] |
| High Compound Concentration | Perform a dose-response experiment using a wide range of benztropine concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line and experimental duration.[2] | Different cell lines exhibit varying sensitivities. An IC50 of ~5 µM was observed in MDA-MB-231 cells after 72 hours, while concentrations up to 50 µM for 24 hours were non-cytotoxic in another model.[2][3] |
| Compound Instability | For experiments lasting longer than 24-48 hours, replace the culture medium with a freshly prepared benztropine solution at regular intervals.[1] | Benztropine has limited stability in aqueous solutions like cell culture media over extended periods.[1] Degradation can lead to inconsistent effects or the formation of more toxic byproducts.[1] |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants. | Contaminants can stress cells, making them more susceptible to drug-induced toxicity and leading to unreliable results. |
Question: My results are inconsistent across different experimental batches. What should I check?
Answer: Inconsistent results are often due to subtle variations in protocol execution.
Troubleshooting Steps for Experimental Inconsistency
| Potential Cause | Recommended Action | Rationale |
|---|---|---|
| Cell Seeding & Growth Phase | Standardize cell seeding density and ensure cells are in a consistent, mid-logarithmic growth phase before adding the compound.[4] | Cell density and metabolic state can significantly influence drug sensitivity. Confluent or starved cells may respond differently than actively dividing cells.[4] |
| Stock Solution Handling | Prepare aliquots of your benztropine stock solution to avoid repeated freeze-thaw cycles. Store DMSO stocks at -80°C for long-term stability (up to one year).[1] | Repeated changes in temperature can degrade the compound, altering its effective concentration in your experiments.[1] |
| Media Composition | Use a consistent batch and formulation of cell culture medium and serum. | Variations in media components can alter cellular metabolism and drug sensitivity, impacting mitochondrial bioenergetics.[5] |
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of this compound-induced cytotoxicity?
Answer: The cytotoxicity of this compound is not fully elucidated but is thought to be multifactorial. A key area of investigation is its impact on mitochondrial function.[6] By altering the activity of cholinergic and dopaminergic signaling pathways, benztropine may indirectly affect neuronal metabolism and mitochondrial bioenergetics.[6] Its lipophilic nature suggests it could accumulate in mitochondrial membranes, potentially disrupting the electron transport chain.[6] This can lead to decreased ATP production and increased production of reactive oxygen species (ROS), triggering oxidative stress and subsequent cellular damage.[6][7]
Question: What are the main signaling pathways affected by this compound?
Answer: this compound's primary pharmacological actions are the antagonism of muscarinic acetylcholine receptors (M1/M3) and the inhibition of the dopamine transporter (DAT).[2][8][9][10] These actions disrupt the balance of cholinergic and dopaminergic signaling.[11][12] Downstream effects observed in some cancer cell models include the reduction of pro-tumorigenic signaling components like STAT3, NF-κB, and β-catenin.[3] Increased ROS levels can also activate stress-related pathways such as JNK and p38 MAP kinase, which can lead to apoptosis.[13]
Question: What is a typical effective concentration range for this compound in cell culture?
Answer: The effective concentration is highly dependent on the cell line and the duration of the experiment.
-
For cytotoxicity studies: An IC50 of approximately 5 µM has been reported for MDA-MB-231 breast cancer cells following 72 hours of treatment.[2]
-
For mechanistic studies: Concentrations ranging from 1 µM to 50 µM have been used in neuronal cell models for time points between 6 and 48 hours.[6] It is strongly recommended to perform a dose-response curve for each new cell line to establish the optimal concentration range for your specific experimental goals.
Question: How can I measure this compound-induced cytotoxicity?
Answer: Several standard assays can be used to quantify cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method that measures metabolic activity as an indicator of cell viability.[14][15] Other methods include trypan blue exclusion for assessing membrane integrity and LDH release assays for measuring membrane damage.[14][16]
Question: Does this compound induce apoptosis or another form of cell death?
Answer: The precise mode of cell death is an active area of research. Drug-induced oxidative stress and mitochondrial dysfunction are known triggers for apoptosis, which involves the activation of a cascade of enzymes called caspases.[13][17][18] Therefore, it is plausible that benztropine could induce apoptosis. To confirm this, researchers should perform assays to detect key apoptotic markers, such as caspase-3 activation, PARP cleavage, or Annexin V staining.[16][19]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's effects in cell culture. Note that these values are context-dependent and may vary between cell types and experimental conditions.
Reported In Vitro Effects of this compound
| Parameter | Cell Line | Concentration/Dose | Duration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Cell Growth Inhibition (IC50) | MDA-MB-231 | ~5 µM | 72 hours | Inhibition of cell growth. | [2] |
| Cell Migration | LuM1/m9 | 50 µM | 24 hours | Significant suppression of wound closure. | [3] |
| Mitochondrial Function | SH-SY5Y or Primary Neurons | 1 µM, 10 µM, 50 µM | 6, 24, 48 hours | Proposed to decrease ATP and mitochondrial membrane potential, and increase ROS. |[6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol assesses cell metabolic activity as a proxy for viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from a no-cell control.
Protocol 2: Measurement of Mitochondrial Respiration
This protocol uses a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial health.[6]
-
Cell Seeding: Seed differentiated neurons (e.g., SH-SY5Y) in a Seahorse XF cell culture microplate and allow them to adhere.[6]
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle for the specified duration.[6]
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C.[6]
-
Mitochondrial Stress Test: Load the sensor cartridge with sequential injectors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Data Acquisition: Place the microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture & Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate) and treat with this compound as described in Protocol 1. Include a positive control (e.g., H2O2) and an untreated control.
-
Probe Loading: After treatment, remove the medium and wash the cells gently with pre-warmed PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS or a phenol red-free medium to the wells. Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express the ROS levels as a percentage or fold change relative to the untreated control cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preventive action of benztropine on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 16. Characterisation of autophagy induction by the thiopurine drugs azathioprine, mercaptopurine and thioguanine in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Benidipine prevents oxidative stress, inflammatory changes and apoptosis related myofibril damage in isoproterenol-induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence for activation of caspase-3-like protease in excitotoxin- and hypoxia/hypoglycemia-injured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for sedative effects of benztropine mesylate in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using benztropine mesylate in behavioral studies. The focus is on identifying and controlling for its sedative side effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's sedative effects?
A1: this compound's sedative properties stem primarily from its potent actions as an anticholinergic and antihistamine.[1][2] It functions as a muscarinic acetylcholine receptor antagonist and a histamine H1 receptor antagonist.[2][3] The antihistaminic effect, which contributes significantly to sedation, is comparable to that of pyrilamine.[1][2][4] While its primary therapeutic action for parkinsonism is the inhibition of dopamine reuptake, this dopaminergic activity is not the cause of sedation.[1][5] Some studies suggest that the cognitive effects of benztropine, such as deficits in attention and concentration, may be perceived as sedation.[6]
Q2: How can I differentiate between the sedative effects of benztropine and its intended therapeutic effects in my behavioral study?
A2: Distinguishing between sedation and the desired experimental outcome requires a carefully designed protocol with specific control measures. Key strategies include:
-
Including motor-specific control tasks: Run parallel assays that are sensitive to sedation and motor impairment but are distinct from your primary behavioral task. Examples include the open field test for locomotor activity and the rotarod test for motor coordination.
-
Dose-response analysis: Test a range of benztropine doses. A true therapeutic effect may be apparent at lower doses, while sedative effects might only emerge or become confounding at higher doses.[1]
-
Appropriate control groups: Use a vehicle control group (saline or the drug's solvent). Consider also using a control drug, such as a non-sedating dopamine reuptake inhibitor (if studying dopaminergic effects) or a sedating antihistamine like diphenhydramine (to isolate sedation).[7]
Q3: What are the recommended starting doses of benztropine to minimize sedation in animal models?
A3: Benztropine has a cumulative effect, so it is critical to start with a low dose and titrate upwards.[2][3] For drug-induced extrapyramidal disorders in humans, the typical starting dose is 1-2 mg.[8] In clinical studies involving oral administration, doses of 2 mg have been used.[9] For animal studies, allometric scaling from human doses is a starting point, but pilot studies are essential. A common starting range for oral administration in rodents is 0.5 mg/kg to 2 mg/kg, but this should be optimized for your specific model and behavioral paradigm.[2]
Q4: Are there alternative drugs to benztropine that have a lower potential for sedation?
A4: Yes, several alternatives can be considered if sedation is a significant confounding factor:
-
Amantadine: A non-anticholinergic agent that promotes dopamine release and blocks its reuptake. It has comparable efficacy for treating extrapyramidal symptoms with significantly fewer anticholinergic side effects.[7][10][11]
-
Trihexyphenidyl: Another anticholinergic agent, but it has a shorter half-life than benztropine (5-10 hours vs. 24-48 hours), which may provide more flexibility in timing behavioral experiments to avoid peak sedative effects.[7]
-
Atypical Antipsychotics: If studying drug-induced parkinsonism, using atypical antipsychotics like quetiapine or olanzapine in the primary treatment can reduce the risk of extrapyramidal symptoms, thereby obviating the need for benztropine.[10][11]
Troubleshooting Guides
Issue: My animals show significantly reduced locomotor activity and poor performance on motor tasks after benztropine administration.
This is a classic sign of sedation confounding your results.
-
Step 1: Verify the Dose. Is the dose too high? Cross-reference with literature for your specific animal model and behavioral task. If possible, conduct a dose-response study to find a minimally effective, non-sedating dose.
-
Step 2: Adjust the Timing. Benztropine's effects after oral administration typically begin within 1-2 hours and can last for 24 hours.[1][4] Consider conducting behavioral testing during a time window when the therapeutic effect is present, but the peak sedative effect has subsided. This requires careful characterization in your model.
-
Step 3: Switch to an Alternative. If dose and timing adjustments are ineffective, the sedative effects may be inseparable from the therapeutic effects at the required dosage. Consider using an alternative drug with a different mechanism of action, such as amantadine.[7][10]
Issue: I am concerned that sedation is masking the cognitive effects I want to measure.
Cognitive tests are highly sensitive to the anticholinergic and sedative effects of benztropine.[6]
-
Step 1: Implement a Pre-training Regimen. Habituate and train the animals on the cognitive task until their performance is stable before introducing the drug. This establishes a clear baseline.
-
Step 2: Use a Robust Control Design. In addition to a vehicle control, include a "positive control" group that receives a known sedative agent (e.g., diazepam or diphenhydramine). This allows you to characterize the behavioral signature of sedation in your specific assay and compare it to the effects of benztropine.
-
Step 3: Statistically Control for Motor Activity. During cognitive testing (e.g., in a maze), record motor variables like total distance traveled or velocity. Use these variables as covariates in your statistical analysis to determine if cognitive differences between groups persist after accounting for differences in motor output.
Data and Protocols
Data Presentation
Table 1: Summary of this compound's Key Pharmacological Actions
| Target Receptor/Transporter | Pharmacological Action | Primary Consequence in Behavioral Studies |
| Muscarinic Acetylcholine Receptors (M1) | Antagonist | Anticholinergic effects, potential cognitive impairment, therapeutic effect for parkinsonism.[1][4][5] |
| Histamine H1 Receptors | Antagonist | Sedation, drowsiness.[1][2][5] |
| Dopamine Transporter (DAT) | Reuptake Inhibitor | Primary therapeutic effect for parkinsonism by increasing synaptic dopamine.[1][4][5] |
Table 2: Comparison of Benztropine and its Alternatives for Controlling Extrapyramidal Symptoms
| Drug | Mechanism of Action | Sedative Potential | Key Considerations for Behavioral Studies |
| Benztropine | Anticholinergic, Antihistamine, Dopamine Reuptake Inhibitor | High | Potent sedative and cognitive effects can confound results. Requires careful motor controls.[1][2][4] |
| Amantadine | Dopamine Agonist (release/reuptake) | Low | Preferred alternative when sedation is a concern; lacks anticholinergic side effects.[7][10][11] |
| Trihexyphenidyl | Anticholinergic | Moderate to High | Shorter half-life may allow for more flexible experimental timing.[7] |
| Diphenhydramine | Antihistamine, Anticholinergic | High | Can be used as a control to mimic the sedative/anticholinergic side effects of benztropine.[7][11] |
Experimental Protocols
Protocol 1: Standardized Assessment of Sedation in Rodent Models
This protocol outlines a method for quantifying the sedative and motor-impairing effects of benztropine.
-
Animal Acclimation: Acclimate animals to the housing and testing rooms for at least 72 hours before any procedures. Handle animals daily for 5 minutes to reduce stress.
-
Baseline Testing:
-
Open Field Test (OFT): Place the animal in the center of a 40x40 cm arena. Record activity using an automated tracking system for 15 minutes. Key measures are total distance traveled, velocity, and time spent in the center versus the periphery.
-
Rotarod Test: Place the animal on a rotating rod with an accelerating speed (e.g., 4 to 40 RPM over 5 minutes). Record the latency to fall. Conduct 3 trials with a 15-minute inter-trial interval.
-
-
Drug Administration: Administer this compound (or vehicle/control drug) via the desired route (e.g., oral gavage, intraperitoneal injection). Doses should be determined in a pilot study (e.g., 0.5, 1.0, 2.0 mg/kg).
-
Post-Drug Testing: At a pre-determined time point post-injection (e.g., 60 minutes), repeat the OFT and Rotarod tests exactly as performed at baseline.
-
Data Analysis: Compare the change from baseline in locomotor activity and rotarod performance across treatment groups using appropriate statistical tests (e.g., ANOVA). A significant decrease in distance traveled or latency to fall in the benztropine group relative to the vehicle group indicates sedation and/or motor impairment.
Table 3: Sample Sedation Scale for Rodents (Observational)
This scale can be used for qualitative assessment before and after drug administration. Each item is scored from 0-2. A higher total score indicates greater sedation.[12][13]
| Parameter | Score 0 (Normal) | Score 1 (Mild Sedation) | Score 2 (Moderate Sedation) |
| Spontaneous Posture | Alert, head raised | Head lowered, relaxed posture | Lying down, unable to maintain sternal recumbency |
| Response to Stimulus | Immediate and sharp response | Slowed or delayed response | Little to no response |
| Palpebral Reflex | Normal brisk blink | Reduced or slow blink | Absent blink |
| Righting Reflex | Immediately rights itself (<2s) | Slow to right itself (2-5s) | Fails to right itself (>5s) |
Visualizations
Caption: Mechanism of action for benztropine's therapeutic and side effects.
Caption: Workflow for a behavioral study controlling for sedative effects.
References
- 1. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mentalhealth.com [mentalhealth.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Cogentin (benztropine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Anticholinergic challenge and neuroleptic withdrawal. Changes in dyskinesia and symptom measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. Development and Testing of a Sedation Scale for Use in Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
Benztropine Mesylate Solution Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of benztropine mesylate in solution.
Troubleshooting Guide: Common Issues with this compound in Solution
Unexpected experimental outcomes can often be traced back to the stability of this compound in your solutions. This guide will help you identify and resolve common challenges.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Precipitate formation in aqueous solution | - Exceeding solubility limits.- Change in pH of the solution.- Interaction with other components in the media. | - Ensure the concentration does not exceed the solubility of ~10 mg/mL in PBS at pH 7.2.[1]- Verify and buffer the pH of your solution; an injectable formulation has a pH between 5.0 and 8.0.[2]- Prepare fresh solutions before each experiment. |
| Inconsistent or diminishing biological effect in multi-day experiments | - Degradation of this compound in the aqueous/cell culture medium over time. | - Prepare fresh benztropine-containing media at regular intervals (e.g., every 24 hours). Aqueous solutions are not recommended for storage longer than one day.[1][3]- Validate the stability of this compound under your specific experimental conditions (temperature, media components) using a stability-indicating analytical method like HPLC. |
| Higher than expected cytotoxicity | - The solvent (e.g., DMSO) used for the stock solution may be causing cellular toxicity.- A degradation product, such as benzophenone, may be cytotoxic.[3][4] | - Run a vehicle control group in your experiment with the same final concentration of the solvent to assess its toxicity.- Minimize the degradation of this compound by preparing fresh solutions and protecting them from light.[2][5] |
| Discoloration of the solution | - Potential degradation of the compound. | - Do not use the solution if it changes color.[2]- Prepare a fresh solution and store it protected from light.[2][5] |
Frequently Asked Questions (FAQs)
Preparation and Storage of this compound Solutions
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) at approximately 30 mg/mL.[1] It is also very soluble in water.[3] For long-term storage of a stock solution, DMSO is a common choice.[3]
Q2: How should I store this compound powder and its stock solutions?
A2: The crystalline solid form of this compound is stable for at least four years when stored at -20°C.[1][3] For stock solutions prepared in DMSO, it is recommended to aliquot them and store at -80°C for up to one year, or at -20°C for up to one month.[3] To maintain stability, it is important to avoid repeated freeze-thaw cycles.[3]
Q3: What is the stability of this compound in aqueous solutions?
A3: While this compound is soluble in aqueous buffers like PBS (approximately 10 mg/mL at pH 7.2), it is not recommended to store these aqueous solutions for more than one day.[1][3] This indicates that this compound has limited stability in aqueous environments over extended periods.
Degradation and Stability in Experiments
Q4: What are the known degradation products of this compound?
A4: Under stress conditions such as acidic, alkaline, or oxidative environments, this compound can degrade.[3][4] A significant identified degradation product is benzophenone, which is reported to have hepatotoxic and carcinogenic effects.[3][4] The degradation pathway involves the conversion of the ether functional group in benztropine to a secondary alcohol (diphenylmethanol), which is then oxidized to the ketone, benzophenone.[4]
Q5: Is there any data on the stability of this compound in cell culture media?
A5: There is a lack of published quantitative data specifically detailing the stability of this compound in common cell culture media like DMEM or RPMI-1640 under physiological conditions (37°C, 5% CO2) for extended periods.[3] Although some studies have used benztropine in cell culture for up to 72 hours, its stability was not reported.[3] For long-term experiments, it is crucial to either prepare the media with benztropine freshly for each use or validate its stability under your specific experimental conditions.[3]
Q6: What factors can influence the stability of this compound in solution?
A6: Several factors can affect the stability of this compound in solution, including pH, temperature, light, and the presence of oxidizing agents. It is sensitive to both acidic and alkaline conditions and can undergo oxidative degradation.[3][4] It is also recommended to protect it from light.[2][5]
Experimental Protocols
Protocol for Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3]
Protocol for a Stability-Indicating UPLC Method
This protocol is adapted from published methods for the determination of this compound and its degradation product, benzophenone.[6][7]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: A reversed-phase C8 analytical column (e.g., 1.9 μm particle size, 50 mm x 2.1 mm i.d.).[6]
-
Mobile Phase: A mixture of acetonitrile and aqueous sodium dodecyl sulfate (e.g., 50:50, v/v), with the pH adjusted to 3 with phosphoric acid.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Detection Wavelength: 210 nm.[7]
-
Procedure for Stability Testing:
-
Preparation of Benztropine-Spiked Medium: Prepare a solution of this compound in your specific cell culture medium at the final concentration used in your experiments. As a control, prepare a similar solution in a stable buffer (e.g., PBS pH 7.4).[3]
-
Incubation: Incubate the benztropine-spiked medium and the control solution under your experimental conditions (e.g., 37°C, 5% CO2) in a sterile, sealed container.[3]
-
Time-Point Sampling: At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each solution.
-
Sample Preparation: Stop the degradation by cooling the sample and, if necessary, precipitate proteins (e.g., with acetonitrile) and centrifuge.
-
Analysis: Inject the supernatant into the UPLC system and analyze for the presence of this compound and benzophenone.
-
Quantification: Determine the concentration of this compound at each time point by comparing the peak area to a standard curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: Factors influencing this compound stability.
Caption: Degradation pathway of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medisca.net [medisca.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of this compound and Its Carcinogenic Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Benztropine Mesylate Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background in benztropine mesylate radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background noise in a this compound radioligand binding assay?
High background in a this compound radioligand binding assay can stem from several factors, primarily categorized as issues related to the radioligand itself, the biological preparation (membranes or cells), or the assay conditions. Benztropine's inherent properties, such as its hydrophobicity, can also contribute to non-specific binding. Furthermore, its significant affinity for off-target receptors, including muscarinic and histamine receptors, can lead to high background if the tissue or cell preparation expresses these receptors at high levels.[1][2][3][4][5]
Q2: What is non-specific binding (NSB) and why is it critical to control in my assay?
Non-specific binding (NSB) refers to the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, and the filter apparatus itself.[3] It is crucial to minimize and accurately determine NSB because high NSB can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[3] Ideally, non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration used.[3]
Q3: How does the choice of radioligand affect background binding?
The choice of radioligand is critical. A radioligand with high hydrophobicity is more prone to non-specific binding to plasticware, filters, and cell membranes.[3] Additionally, the radiochemical purity of the ligand is important; impurities can contribute significantly to high background. It is also essential to use a radioligand concentration that is appropriate for the receptor density in your preparation; concentrations that are too high can lead to increased NSB.[3][6]
Q4: Can benztropine's binding to other receptors contribute to high background?
Yes. Benztropine is known to have high affinity for muscarinic acetylcholine receptors (M1) and histamine H1 receptors, in addition to its primary target, the dopamine transporter (DAT).[2][3][4][5] If the cell line or tissue preparation used in the assay expresses these off-target receptors, the radioligand may bind to them, contributing to the overall background signal. This is a critical consideration when interpreting assay results and troubleshooting high background.
Troubleshooting High Background
High non-specific binding (NSB) is a frequent challenge in this compound radioligand binding assays. The following guide provides a systematic approach to identify and resolve the root causes of this issue.
Diagram: Troubleshooting Workflow for High Non-Specific Binding
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
Step 1: Evaluate the Radioligand
-
Purity: Ensure the radiochemical purity of your this compound radioligand is high (>95%). Impurities can be a major source of non-specific binding.
-
Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for the dopamine transporter. Higher concentrations can saturate non-specific sites.
-
Hydrophobicity: Benztropine is a hydrophobic molecule, which increases its propensity for non-specific binding to plasticware and cell membranes.[3] Consider using silanized tubes and including a low concentration of a mild detergent like Tween-20 in your wash buffer.[1]
Step 2: Assess the Membrane/Cell Preparation
-
Protein Concentration: Titrate the amount of membrane protein in your assay. High protein concentrations can increase non-specific binding sites. A typical starting range is 50-200 µg of protein per well.[3]
-
Off-Target Expression: Be aware of the expression of muscarinic and histamine receptors in your preparation, as benztropine binds to these with high affinity.[2][3][4][5] If high off-target expression is suspected, consider using a cell line with lower or no expression of these receptors, or use specific antagonists for these off-targets to block their contribution to the binding.
-
Homogenization and Washing: Ensure that your membrane preparation is thoroughly homogenized and washed to remove endogenous ligands and other potential interfering substances.
Step 3: Optimize Assay Conditions
-
Assay Buffer:
-
Bovine Serum Albumin (BSA): Include BSA (0.1% - 1%) in your assay buffer to block non-specific binding sites on the assay tubes, filter plates, and membranes.[1]
-
Salt Concentration: Adjusting the ionic strength of the buffer with NaCl (e.g., 120-150 mM) can help reduce electrostatic interactions that contribute to non-specific binding.[1]
-
pH: Ensure the pH of your buffer is optimal for specific binding to the dopamine transporter (typically pH 7.4).[6]
-
-
Incubation Time and Temperature: Optimize the incubation time to ensure equilibrium is reached for specific binding, while minimizing the time for non-specific binding to occur. Shorter incubation times may be beneficial. Performing the assay at a lower temperature (e.g., 4°C) can also reduce non-specific binding.[6]
-
Washing Steps:
-
Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[6]
-
Ensure the filtration and washing process is rapid to minimize dissociation of the specifically bound ligand.
-
-
Filter Pre-treatment: Pre-soak your filter plates (e.g., glass fiber filters) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[6]
Quantitative Data Summary
The following tables provide a summary of benztropine's binding affinities for its primary and major off-targets, as well as a comparison of different blocking agents.
Table 1: this compound Binding Affinities (Ki values)
| Target Receptor | Species | Ki (nM) | Reference(s) |
| Dopamine Transporter (DAT) | Rat | 8.5 - 6370 | [2][4][7][8] |
| Muscarinic M1 Receptor | Human | High Affinity | [3] |
| Histamine H1 Receptor | Rat | 16 - 37600 | [2][4][7][8] |
Table 2: Comparison of Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Mechanism of Action | Reference(s) |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Coats surfaces to prevent hydrophobic interactions. | [1][9] |
| Polyethyleneimine (PEI) | 0.3% - 0.5% (v/v) | Reduces binding of positively charged radioligands to negatively charged filter plates. | [6] |
| Normal Goat Serum (NGS) | 1% - 5% (v/v) | Contains a mixture of proteins that can block a wide range of non-specific sites. | [10] |
| Polyvinylpyrrolidone (PVP) / Polyvinylalcohol (PVA) | 0.1% - 1% (w/v) | Can reduce background by blocking non-specific binding sites. | [11] |
Experimental Protocols
Protocol: this compound Competition Binding Assay for Dopamine Transporter (DAT)
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine transporter in rat striatal membranes using [³H]-WIN 35,428 as the radioligand.
Materials:
-
Rat striatal tissue
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-WIN 35,428 (specific activity ~80 Ci/mmol)
-
Competitor: this compound
-
Non-specific Binding Determinator: 10 µM GBR-12935
-
Blocking Agent: Bovine Serum Albumin (BSA)
-
Filter Pre-treatment Solution: 0.5% Polyethyleneimine (PEI)
-
96-well filter plates (GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatum in ice-cold Assay Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh Assay Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Filter Plate Pre-treatment:
-
Pre-soak the 96-well filter plates in 0.5% PEI for at least 30 minutes at room temperature.
-
Aspirate the PEI solution before use.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay Buffer containing 0.1% BSA.
-
Serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of benztropine.
-
For non-specific binding wells, add 10 µM GBR-12935.
-
[³H]-WIN 35,428 at a final concentration near its Kd (e.g., 1-3 nM).
-
Membrane preparation (e.g., 50-100 µg protein per well).
-
-
The final assay volume should be 250 µL.
-
Incubate the plate at 4°C for 60-120 minutes with gentle agitation.
-
-
Harvesting and Washing:
-
Terminate the assay by rapid filtration through the pre-treated filter plate using a cell harvester.
-
Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer.
-
-
Quantification and Data Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
-
Diagram: this compound Radioligand Binding Assay Workflow
Caption: A streamlined workflow for the this compound radioligand binding assay.
Diagram: Ligand Binding and Off-Target Effects
Caption: Benztropine's binding to its primary target and potential off-targets.
References
- 1. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. BSA Modification to Reduce CTAB Induced Nonspecificity and Cytotoxicity of Aptamer-Conjugated Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
unexpected animal mortality with high-dose benztropine mesylate
Technical Support Center: Benztropine Mesylate Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering unexpected animal mortality during high-dose studies with this compound. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a centrally acting antimuscarinic agent that competitively antagonizes acetylcholine receptors, particularly the M1 subtype.[1] Additionally, it is a potent inhibitor of dopamine reuptake.[1][2] This combined anticholinergic and dopaminergic activity helps restore the balance between these neurotransmitter systems in the basal ganglia.[1]
Q2: What are the known causes of benztropine toxicity at high doses?
A2: Benztropine has a narrow therapeutic index, and overdose can be fatal.[1] Toxicity stems from its potent anticholinergic (atropine-like) and antihistaminic effects.[3] High doses can lead to a severe anticholinergic toxidrome, characterized by symptoms such as circulatory collapse, cardiac arrest, respiratory depression, seizures, and hyperthermia.[2]
Q3: What are the typical signs of benztropine overdose observed in animals?
A3: In cases of overdose, animals may exhibit a range of severe symptoms. These include excessive sedation, ataxia (lack of coordination), seizures, tachycardia (increased heart rate), and hyperthermia.[1][2] Other signs related to its anticholinergic properties include dry mouth, urinary retention, and decreased gastrointestinal motility.[1][4]
Q4: How should this compound be prepared for animal administration?
A4: this compound is a white crystalline powder that is highly soluble in water.[1] For injections, it should be dissolved in a sterile, physiologically compatible vehicle such as sterile saline (0.9% sodium chloride).[1] It is critical to ensure the final solution is sterile and pH-balanced to minimize irritation.[1]
Q5: What are the common routes of administration in rodent studies?
A5: The most frequently used routes are intraperitoneal (IP) and subcutaneous (SC) injections.[1] While intravenous (IV) and intramuscular (IM) routes are possible, oral administration may result in lower and more variable bioavailability due to first-pass metabolism.[1][5]
Troubleshooting Guide: Unexpected Animal Mortality
Issue: Sudden mortality observed within hours of high-dose benztropine administration.
| Potential Cause | Recommended Action |
| Acute Overdose | Benztropine has a narrow therapeutic index.[1] Immediately review all dose calculations and dilution procedures to rule out error.[6] The oral LD50 in rats is 940 mg/kg, but severe toxicity can occur at much lower doses.[2][6] |
| Cardiovascular Events | Benztropine can induce significant tachycardia.[1] In susceptible animal strains or individuals with underlying cardiac conditions, this can lead to acute cardiac events. Consider cardiovascular monitoring for high-dose studies. |
| Hyperthermia | As a potent anticholinergic, benztropine can impair thermoregulation, leading to severe hyperthermia, especially in warm environments.[1] Ensure animal housing and experimental rooms are maintained at a controlled, cool temperature.[1] |
| Respiratory Depression | Overdose can lead to respiratory depression and arrest.[2] Monitor animals closely for changes in breathing patterns. Ensure appropriate veterinary support is available. |
| Strain Sensitivity | Different rodent strains can have varied sensitivity to anticholinergic drugs.[1] If using a sensitive strain (e.g., BALB/c mice), consider a significant dose reduction of 25-50% for subsequent cohorts.[1] |
| Vehicle Toxicity | While less common with saline, the vehicle could be a contributing factor. Always include a vehicle-only control group to rule out any adverse effects from the diluent itself.[6] |
Quantitative Toxicity Data
The following table summarizes key lethal dose (LD50) values for benztropine to aid in dose selection and risk assessment.
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 940 mg/kg[2][7] |
| Rat | Subcutaneous | 353 mg/kg[7] |
| Mouse | Intraperitoneal | 65 mg/kg[7] |
Note: These values should be used as a reference. The optimal and maximal tolerated doses should be determined empirically for your specific animal model and strain.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Escalation Study
This protocol outlines a procedure to determine the MTD of this compound in a rodent model.
-
Animal Acclimatization: Acclimate animals to the facility and handling for at least one week prior to the study to minimize stress.[1]
-
Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 20, 40 mg/kg, IP) and a vehicle control group (sterile saline). Use a minimum of 3-5 animals per group.
-
Dose Preparation: Prepare fresh solutions of this compound in sterile saline on the day of dosing under aseptic conditions.[1]
-
Administration: Administer the calculated dose volume via the chosen route (e.g., IP injection).
-
Intensive Monitoring: Observe animals continuously for the first 4-6 hours post-dosing for clinical signs of toxicity.[3] Key signs include sedation, ataxia, seizures, abnormal posture, and changes in respiration.[1][2]
-
Ongoing Observation: Monitor animals at regular intervals (e.g., 12, 24, 48, and 72 hours) for delayed toxicity, mortality, and changes in body weight.
-
Data Analysis: The MTD is defined as the highest dose that does not produce mortality or other signs of life-threatening toxicity and results in less than 10% body weight loss.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual action of benztropine on dopaminergic and muscarinic receptors.
Caption: Troubleshooting workflow for unexpected mortality in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. litfl.com [litfl.com]
- 4. Benztropine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to Benztropine Mesylate and Trihexyphenidyl for Extrapyramidal Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly prescribed anticholinergic agents for the management of drug-induced extrapyramidal symptoms (EPS): benztropine mesylate and trihexyphenidyl. The information presented is collated from preclinical and clinical data to support research and drug development efforts in neurology and psychiatry.
Extrapyramidal symptoms, including drug-induced parkinsonism, acute dystonia, and akathisia, are significant and often debilitating side effects associated with dopamine receptor antagonist medications, particularly antipsychotics.[1] The primary mechanism underlying these symptoms is the blockade of dopamine D2 receptors in the nigrostriatal pathway, leading to a functional overactivity of acetylcholine.[1] Benztropine and trihexyphenidyl are anticholinergic drugs that aim to restore the dopamine/acetylcholine balance by blocking muscarinic acetylcholine receptors.[2][3]
While both drugs are widely used, direct head-to-head clinical trials with robust quantitative efficacy data are limited. This guide synthesizes the available preclinical and clinical evidence to draw a comparative picture of their pharmacological profiles, efficacy, and safety.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and trihexyphenidyl, including receptor binding affinities, pharmacokinetic parameters, and user-reported side effect ratings.
Table 1: Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate higher binding affinity. This data is derived from in vitro preclinical studies.
| Receptor | Benztropine (Ki, nM) | Trihexyphenidyl (Ki, nM) | References |
| Muscarinic M1 | ~1.35 - 1.8 | ~1.35 | [2] |
| Muscarinic M2 | ~12 | ~12 | [2] |
| Muscarinic M3 | ~5.61 | ~34 | [2] |
| Muscarinic M4 | 1.8 | Data not available | [2] |
| Muscarinic M5 | 2.1 | Data not available | [2] |
| Dopamine Transporter (DAT) | ~11 - 20 | Not applicable | [2] |
Note: Assay conditions can vary between studies, affecting absolute Ki values.
Table 2: Pharmacokinetic Parameters
| Parameter | Benztropine | Trihexyphenidyl | References |
| Half-life | 24-48 hours | 5-10 hours | [3] |
| Dosing Frequency | Once or twice daily | 3-4 times daily | [3] |
Table 3: User-Reported Side Effect Ratings
This data is compiled from user reviews and is not from controlled clinical trials; it should be interpreted with caution.
| Drug | Average Rating (out of 10) | Positive Effect Reported by Users | Negative Effect Reported by Users |
| Benztropine | 6.8 | 56% | 28% |
| Trihexyphenidyl | 6.5 | 46% | 25% |
Data compiled from user reviews on Drugs.com.[4][5]
Signaling Pathways and Mechanism of Action
Drug-induced EPS arise from an imbalance in the dopaminergic and cholinergic systems in the basal ganglia. Antipsychotic medications block D2 dopamine receptors, leading to a relative excess of acetylcholine. Benztropine and trihexyphenidyl act by blocking muscarinic acetylcholine receptors, thereby helping to restore this balance. Benztropine also possesses an additional mechanism of inhibiting the dopamine transporter (DAT), which may enhance dopaminergic neurotransmission.[2]
Experimental Protocols
Standardized rating scales are crucial for the objective assessment of EPS in clinical trials. The most commonly used scales are the Simpson-Angus Scale for drug-induced parkinsonism and the Barnes Akathisia Rating Scale for akathisia.
Simpson-Angus Scale (SAS) for Drug-Induced Parkinsonism
The SAS is a 10-item scale that provides a standardized assessment of rigidity, tremor, and salivation. Each item is rated on a 5-point scale (0-4), with higher scores indicating greater severity.
-
Procedure: A trained rater conducts a neurological examination, assessing items such as arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation.
-
Scoring: The total score is the sum of the individual item scores. A global score is calculated by dividing the total score by 10. A score greater than 0.3 is generally considered indicative of drug-induced parkinsonism.
Barnes Akathisia Rating Scale (BARS)
The BARS is used to assess the severity of drug-induced akathisia and consists of objective and subjective components.
-
Procedure: The patient is observed while seated and standing for a minimum of two minutes in each position. The rater assesses objective signs of restlessness, such as shuffling movements of the legs, rocking from foot to foot, and the inability to remain still. Subjective symptoms are evaluated through direct questioning about feelings of inner restlessness and the urge to move.
-
Scoring: The scale has three sections: objective (0-3), subjective awareness of restlessness (0-3), and subjective distress related to restlessness (0-3). A global clinical assessment of akathisia is also made on a 6-point scale (0-5). A score of 2 or more on the global assessment is indicative of the presence of akathisia.
Experimental Workflow for a Clinical Trial
A typical clinical trial designed to compare the efficacy of benztropine and trihexyphenidyl for EPS would follow a randomized, double-blind, parallel-group design.
Comparative Efficacy and Safety
Efficacy
As previously mentioned, there is a notable lack of direct, large-scale, randomized controlled trials comparing the efficacy of benztropine and trihexyphenidyl for EPS. Both are considered effective for drug-induced parkinsonism and acute dystonia.[6] Trihexyphenidyl has been shown to be particularly effective for tremor in Parkinson's disease. One study found that trihexyphenidyl significantly reduced tremor, with an efficacy comparable to levodopa for this specific symptom.[7] Benztropine's dual mechanism of muscarinic antagonism and dopamine reuptake inhibition suggests a potential for broader efficacy, though this is not yet fully substantiated by comparative clinical data.[2]
Safety and Tolerability
Both benztropine and trihexyphenidyl are associated with a range of anticholinergic side effects, which can be dose-limiting. These include:
-
Peripheral effects: Dry mouth, blurred vision, constipation, urinary retention, and tachycardia.
-
Central effects: Cognitive impairment (memory problems, confusion), drowsiness, and in some cases, hallucinations or delirium, particularly in the elderly.[5]
Benztropine has a longer half-life than trihexyphenidyl, which allows for less frequent dosing but may also lead to a greater accumulation of the drug and an increased risk of side effects, especially in older adults.[3] Some evidence suggests that benztropine may have less pronounced peripheral anticholinergic effects compared to trihexyphenidyl.[3] Due to a lower level of CNS stimulation, benztropine is often preferred for geriatric patients.
It is important to note that anticholinergic medications can worsen tardive dyskinesia and are generally not recommended for this condition.[3]
Conclusion
This compound and trihexyphenidyl are established anticholinergic agents for the management of drug-induced extrapyramidal symptoms, primarily parkinsonism and acute dystonia. Their primary mechanism of action is the blockade of muscarinic acetylcholine receptors in the striatum. Benztropine offers the potential advantage of dopamine reuptake inhibition and a longer half-life, allowing for less frequent dosing.
The choice between these two agents is often guided by clinical experience, patient-specific factors such as age and comorbidities, and the desired side effect profile. However, the field would greatly benefit from well-designed, head-to-head clinical trials to provide more definitive evidence on their comparative efficacy and safety. Such studies would allow for more evidence-based decision-making in the management of these common and distressing medication side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Unlikely Case of Benztropine Misuse in an Elderly Schizophrenic - PMC [pmc.ncbi.nlm.nih.gov]
Validating Benztropine Mesylate Target Engagement: A Comparative Guide to PET Imaging and In Vitro Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of benztropine mesylate, a therapeutic agent with a complex pharmacological profile. Benztropine's efficacy in treating Parkinson's disease and extrapyramidal symptoms stems from its interaction with multiple neurotransmitter systems. Principally, it acts as a potent inhibitor of the dopamine transporter (DAT) and an antagonist of the muscarinic acetylcholine M1 receptor (M1). Additionally, it exhibits a high affinity for the histamine H1 receptor, contributing to its side-effect profile.[1]
This document outlines the use of Positron Emission Tomography (PET) imaging for in vivo target validation and provides a comparative analysis with established in vitro techniques, including radioligand binding assays and autoradiography. Experimental data is presented to facilitate a clear comparison of these methodologies.
Quantitative Data Summary: A Comparative Overview
The following tables summarize the binding affinities of benztropine for its primary molecular targets and provide a comparison of the key parameters of different validation methodologies.
Table 1: Benztropine Binding Affinities (Ki)
| Target | Binding Affinity (Ki, nM) | Reference |
| Dopamine Transporter (DAT) | 8.5 - 6370 | [2][3] |
| Muscarinic M1 Receptor | High Affinity (Specific Ki values not consistently reported) | [3] |
| Histamine H1 Receptor | 16 - 37600 | [2] |
Table 2: Comparison of Target Validation Methodologies
| Methodology | Principle | Key Parameters | Advantages | Limitations |
| PET Imaging | In vivo visualization and quantification of radiotracer binding to a specific target. | Receptor Occupancy (%), Binding Potential (BP) | Non-invasive, allows for in vivo quantification of target engagement in a living subject, enables longitudinal studies. | Lower resolution compared to in vitro methods, requires specialized and expensive equipment, radiotracer development can be challenging. |
| In Vitro Radioligand Binding Assay | Measures the affinity of a drug for its target by competing with a radiolabeled ligand. | Inhibition Constant (Ki), IC50 | High-throughput, provides precise quantitative data on binding affinity, relatively low cost. | Does not provide information on in vivo target engagement, lacks physiological context. |
| Autoradiography | Ex vivo visualization of radioligand binding to tissue sections. | Optical Density, Specific Binding | High spatial resolution, allows for detailed anatomical localization of target binding. | Ex vivo, provides a static snapshot of binding, semi-quantitative without rigorous standardization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to understand and potentially replicate these validation studies.
PET Imaging with [11C-methyl]-Benztropine
This protocol outlines the procedure for assessing muscarinic acetylcholine receptor occupancy by benztropine using PET.
Experimental Workflow for PET Imaging
Caption: Workflow for a benztropine PET receptor occupancy study.
1.1. Radiotracer Synthesis:
-
Radiolabeling: The precursor, N-desmethyl-benztropine, is reacted with [11C]CH3I in a suitable solvent (e.g., DMF) at an elevated temperature.[4]
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C-methyl]-Benztropine.[4]
-
Formulation: The purified product is formulated in a sterile, injectable solution.[4]
1.2. Subject Preparation:
-
Obtain informed consent from all subjects.[4]
-
Subjects should fast for at least 4 hours prior to the scan.[4]
-
Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling.[4]
1.3. PET Scan Protocol:
-
A baseline PET scan is performed following the injection of a bolus of [11C-methyl]-Benztropine.
-
Dynamic 3D scanning is performed for 90-120 minutes.
-
Following the baseline scan, a therapeutic dose of unlabeled benztropine is administered.
-
A second PET scan (post-drug scan) is performed to measure the displacement of the radiotracer.
1.4. Data Analysis:
-
PET images are reconstructed and corrected for attenuation and scatter.
-
Time-activity curves are generated for various brain regions of interest.
-
Kinetic modeling (e.g., using a reference tissue model) is applied to estimate the binding potential (BPND) at baseline and post-drug administration.
-
Receptor occupancy is calculated as the percentage change in BPND between the baseline and post-drug scans.[5]
In Vitro Radioligand Binding Assay
This protocol is for determining the binding affinity of benztropine for the dopamine transporter (DAT) in a competitive binding assay.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for an in vitro radioligand binding assay.
2.1. Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).[6]
-
Radioligand: [3H]-WIN 35,428.[6]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[6]
-
Non-specific binding control (e.g., GBR-12935).[6]
2.2. Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-WIN 35,428 and increasing concentrations of unlabeled benztropine.[6]
-
For determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a potent DAT inhibitor.[6]
-
Incubate the plate for 60-120 minutes at 4°C.[6]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.[6]
-
Wash the filters with ice-cold wash buffer.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.[6]
2.3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of benztropine.
-
Determine the IC50 value (the concentration of benztropine that inhibits 50% of the specific binding) using non-linear regression.[3]
-
Calculate the Ki value using the Cheng-Prusoff equation.[3][6]
Autoradiography
This protocol describes the ex vivo visualization of [3H]-Benztropine binding in brain tissue sections.
Experimental Workflow for Autoradiography
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benztropine Mesylate in Preclinical Parkinson's Models: A Comparative Analysis of 6-OHDA and MPTP Rodent Studies
For researchers, scientists, and drug development professionals, understanding the nuances of preclinical models is paramount for the successful translation of therapeutic candidates. This guide provides a detailed comparison of the effects of benztropine mesylate in two widely utilized rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models.
This compound, an anticholinergic agent with dopamine reuptake inhibiting properties, is a clinically used medication for Parkinson's disease.[1] Its efficacy in preclinical models is crucial for understanding its neuroprotective and symptomatic effects. This guide synthesizes available data to objectively compare its performance in the 6-OHDA and MPTP models, offering insights into the strengths and limitations of each for studying this compound.
Comparative Overview of 6-OHDA and MPTP Rodent Models
The 6-OHDA and MPTP models are the workhorses of preclinical Parkinson's disease research, each recapitulating key pathological features of the disease through different mechanisms.[2] The choice of model can significantly influence the observed effects of a therapeutic agent like this compound.
| Feature | 6-OHDA Model | MPTP Model |
| Neurotoxin | 6-hydroxydopamine, a neurotoxic dopamine analog.[3] | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a proneurotoxin.[4] |
| Administration | Intracerebral injection (e.g., into the substantia nigra, medial forebrain bundle, or striatum).[3] | Systemic administration (e.g., intraperitoneal, subcutaneous).[4] |
| Mechanism of Action | Uptake via dopamine (DAT) and norepinephrine (NET) transporters, leading to oxidative stress and mitochondrial dysfunction.[3] | Crosses the blood-brain barrier, metabolized to MPP+ by MAO-B in astrocytes, then taken up by DAT into dopaminergic neurons, where it inhibits mitochondrial complex I.[4] |
| Lesion Characteristics | Typically unilateral, causing a rapid and extensive loss of dopaminergic neurons. The lesion is often more complete and less variable than MPTP.[5][6] | Typically bilateral, with lesion severity dependent on the dosing regimen. Can produce a more graded and sometimes partial loss of neurons.[5] |
| Behavioral Deficits | Pronounced and stable motor asymmetry (e.g., rotational behavior in response to apomorphine or amphetamine).[3] | Can include akinesia, rigidity, and tremor, though motor deficits can be more variable and may recover to some extent.[6] |
| Species Specificity | Primarily used in rats.[7] | Primarily used in mice (especially C57BL/6 strain).[4] |
| Pathological Hallmarks | Dopaminergic cell loss in the substantia nigra pars compacta (SNc) and striatal dopamine depletion. Does not typically form Lewy body-like inclusions.[3] | Dopaminergic cell loss in the SNc and striatal dopamine depletion. Some chronic models in primates can induce eosinophilic inclusions resembling Lewy bodies.[3] |
Effects of this compound: A Model-Specific Analysis
While direct, side-by-side comparative studies of this compound in 6-OHDA and MPTP models are limited, we can synthesize findings from individual studies to draw informed comparisons. Benztropine's dual mechanism of action—muscarinic receptor antagonism and dopamine transporter (DAT) inhibition—suggests potential for both symptomatic relief and neuroprotection in both models.[8][9]
Quantitative Data Summary
Due to the lack of direct comparative studies, the following table presents a synthesis of expected outcomes based on the known mechanisms of the models and benztropine.
| Parameter | Effect of this compound in 6-OHDA Model | Effect of this compound in MPTP Model |
| Motor Performance | Expected to improve motor asymmetry (e.g., reduce amphetamine-induced rotations) due to its anticholinergic and dopaminergic effects. | Shown to inhibit MPTP-induced toxicity, suggesting a potential to prevent or ameliorate motor deficits. |
| Striatal Dopamine Levels | As a dopamine reuptake inhibitor, it may increase synaptic dopamine availability in the partially lesioned striatum, though it is unlikely to restore levels in a fully lesioned model. | Has been shown to protect against MPTP-induced dopamine depletion. |
| Neuronal Survival (SNc) | Potential for neuroprotection if administered prior to or concurrently with 6-OHDA, by blocking DAT-mediated uptake of the toxin. | Demonstrates neuroprotective effects by inhibiting the uptake of MPP+ into dopaminergic neurons. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. The following are generalized protocols for the induction of each model and the administration of this compound.
6-OHDA Lesion Model in Rats
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (200-250g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target injection site (e.g., medial forebrain bundle).
-
6-OHDA Injection: 6-OHDA (e.g., 8 µg dissolved in 4 µL of 0.9% saline with 0.02% ascorbic acid) is infused unilaterally at a slow rate (e.g., 1 µL/min).[10] The injection needle is left in place for several minutes post-infusion to allow for diffusion.
-
Post-operative Care: Animals are monitored during recovery and provided with supportive care as needed.
MPTP-Induced Model in Mice
-
Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are used due to their high sensitivity to MPTP.
-
MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[7]
-
Housing and Monitoring: Animals are housed in a well-ventilated area, and appropriate safety precautions for handling MPTP are followed.
This compound Administration
-
Preparation: this compound is dissolved in sterile saline.
-
Administration: The drug can be administered via intraperitoneal (IP) injection. Doses can range from 1 to 10 mg/kg, depending on the study's objective (symptomatic vs. neuroprotective).
-
Timing: For neuroprotection studies, benztropine is typically administered prior to the neurotoxin. For symptomatic studies, it is given after the lesion has developed.
Visualizing the Mechanisms: Signaling Pathways and Workflows
References
- 1. Neuroprotective effect of benzylideneacetophenone derivative on the MPTP model of neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classic toxin-induced animal models of Parkinson's disease: 6-OHDA and MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of L-Dopa-modified zinc oxide nanoparticles on the rat model of 6-OHDA-ınduced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: histological, neurochemical, motor and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in brain pathological changes between rotenone and 6-hydroxydopamine Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
benztropine mesylate as a reference compound for novel dopamine reuptake inhibitors
For researchers and scientists navigating the complex landscape of neuropharmacology and drug development, the selection of appropriate reference compounds is paramount. In the quest for novel dopamine reuptake inhibitors (DRIs), benztropine mesylate serves as a critical benchmark, offering a well-characterized profile against which new chemical entities can be compared. This guide provides an objective comparison of this compound with novel DRIs, supported by experimental data and detailed methodologies to aid in the rigorous evaluation of next-generation therapeutics.
Benztropine, a tropane-based molecule, is a potent inhibitor of the dopamine transporter (DAT), effectively increasing the synaptic concentration of dopamine.[1][2] While clinically used for managing symptoms of Parkinson's disease, its well-established mechanism of action and extensive pharmacological data make it an invaluable tool in preclinical research for novel DRIs.[1][3]
Comparative Pharmacological Data
The efficacy and selectivity of DRIs are typically quantified by their binding affinity (Ki) and inhibitory concentration (IC50) at the dopamine, serotonin (SERT), and norepinephrine (NET) transporters. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting neurotransmitter reuptake.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | Reference(s) |
| Benztropine | 8.5 - 6370 | - | - | 118 | [4][5][6] |
| GA 1-69 (Benztropine Analog) | 29.2 | 490 | 1420 | - | [1] |
| GA 2-99 (Benztropine Analog) | 5.59 | 4600 | 7350 | - | [1] |
| JHW 007 (Benztropine Analog) | 23 | - | - | 24.6 | [1] |
| D-473 (Novel TRI) | 70.4 | 9.18 | 39.7 | - | [7] |
| D-528 (Novel DNRI) | - | - | - | - | [7] |
| D-529 (Novel DNRI) | - | - | - | - | [7] |
| D-544 (Novel TRI) | - | - | - | - | [7] |
| D-595 (Novel TRI) | - | - | - | - | [7] |
| Compound 3719810 (Novel NDRI) | 5230 | - | 7320 | - | [8] |
Key Experimental Protocols
Rigorous and standardized experimental protocols are essential for the accurate assessment and comparison of novel DRIs with reference compounds like benztropine.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific transporter.
Objective: To measure the Ki of a test compound for DAT, SERT, and NET.
Materials:
-
Rat brain tissue (striatum for DAT, frontal cortex for NET, and midbrain for SERT) or cells expressing the human recombinant transporters.[9]
-
Radioligands: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET.[9]
-
Test compounds and reference compounds (e.g., benztropine, cocaine).
-
Assay buffer (e.g., sucrose-phosphate buffer).[10]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize the specific brain region in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membranes) in fresh buffer.[9]
-
Incubation: In assay tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound or reference compound.[9]
-
Equilibration: Incubate the tubes to allow the binding to reach equilibrium. Incubation times and temperatures will vary depending on the transporter and radioligand used (e.g., 120 minutes on ice for DAT with [3H]WIN 35,428).[9]
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[10]
In Vivo Microdialysis
This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal, providing a dynamic measure of a drug's effect on neurotransmitter reuptake.
Objective: To determine the effect of a test compound on extracellular dopamine levels in a specific brain region (e.g., striatum).
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the target brain region.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect baseline dialysate samples.
-
Drug Administration: Administer the test compound (e.g., benztropine) systemically or locally through the probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline levels and compare the effects of the test compound to a vehicle control.
Behavioral Assays
Behavioral assays are crucial for assessing the in vivo functional consequences of dopamine reuptake inhibition, including potential therapeutic effects and side-effect profiles.
The FST is a widely used model to screen for antidepressant-like activity.[11]
Objective: To assess the antidepressant-like effects of a test compound.
Procedure:
-
Apparatus: A transparent cylinder filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[12]
-
Pre-test Session (Rats): On day one, place each rat in the cylinder for a 15-minute pre-swim session.[13]
-
Drug Administration: On day two, administer the test compound or vehicle.
-
Test Session: After a set pre-treatment time, place the animal back into the swim cylinder for a 5-minute test session.[13]
-
Behavioral Scoring: Record the duration of immobility (floating with only minimal movements to keep the head above water).[14]
-
Data Analysis: A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[13]
This test measures the stimulant or depressant effects of a compound on general motor activity.
Objective: To evaluate the effect of a test compound on spontaneous locomotor activity.
Procedure:
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.[15]
-
Habituation: Place the animal in the activity chamber for a period to acclimate to the new environment.[15]
-
Drug Administration: Administer the test compound or vehicle.
-
Data Recording: Immediately place the animal back into the chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration.[15]
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group. An increase in activity may suggest a psychostimulant effect.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in dopamine reuptake inhibition and the screening of novel compounds, the following diagrams provide a visual representation of the key signaling pathway and a typical experimental workflow.
Caption: Dopamine reuptake inhibition signaling pathway.
Caption: Experimental workflow for screening novel DRIs.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel benztropine [3a-(diphenylmethoxy)tropane] analogs as probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 15. va.gov [va.gov]
A Comparative Analysis of Benztropine Mesylate's Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validation of benztropine mesylate's cellular effects, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
This compound, a drug traditionally used in the management of Parkinson's disease, is increasingly being investigated for its potential as an anticancer agent. This guide provides a comparative overview of its effects on various cancer cell lines, summarizing key quantitative data on its efficacy. The information presented herein is intended to support further research and drug development efforts by providing a cross-validation of its activity and detailing the methodologies for its study.
Quantitative Comparison of this compound's Effects on Cell Viability
The following table summarizes the inhibitory concentrations of this compound across different cancer cell lines as reported in the scientific literature. While benztropine's primary clinical application is in neurology, a comprehensive search of available literature did not yield specific quantitative data (such as IC50 values) for its cytotoxic effects on neuronal or glial cell lines. The data presented below focuses on cancer cell lines where such information is available, providing a baseline for its anti-neoplastic potential.
| Cell Line | Cell Type | Organism | Effect | This compound Concentration | Exposure Time |
| LuM1/m9 | Colon Carcinoma | Murine | IC50[1] | 16.5 µM | 24 hours |
| HCT116 | Colorectal Carcinoma | Human | Significant inhibition of tumoroid formation[1] | 20 µM | 72 hours |
| MDA-MB-231 | Breast Adenocarcinoma | Human | IC50 (in mammospheres)[2] | ~5 µM | 6 days |
| 4T1-luc2 | Mammary Carcinoma | Murine | IC50 (in mammospheres)[2] | ~5 µM | 6 days |
Experimental Protocols
This section details the methodologies for preparing this compound solutions and conducting cell viability assays, as synthesized from established research protocols.
Preparation of this compound Stock Solution
A high-concentration stock solution of this compound is typically prepared in an organic solvent to ensure solubility and stability for long-term storage.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous and sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. The resulting solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term use.
-
Cell Viability Assays (MTT/MTS)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Harvest and count the cells of interest.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay Procedure:
-
For MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
For MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cell Viability.
References
Assessing the Translational Validity of Benztropine Mesylate Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benztropine mesylate's performance in preclinical animal models for Parkinson's disease and drug-induced extrapyramidal symptoms, evaluating its translational validity against clinically relevant alternatives.
Introduction
Benztropine, a centrally acting anticholinergic and dopamine reuptake inhibitor, has been a long-standing therapeutic option for movement disorders.[1][2] Its efficacy is primarily attributed to its ability to restore the dopamine-acetylcholine balance in the striatum.[3] Animal models are crucial for the preclinical evaluation of such compounds, but their predictive value for human efficacy and side effects is a subject of ongoing investigation. This guide critically assesses the translational validity of commonly used benztropine animal models by comparing preclinical data with clinical outcomes and alternative therapies.
Mechanism of Action
Benztropine exerts its effects through a dual mechanism of action:
-
Muscarinic Acetylcholine Receptor Antagonism: Benztropine blocks M1 muscarinic acetylcholine receptors, reducing the excessive cholinergic activity that contributes to the motor symptoms of Parkinson's disease and extrapyramidal side effects.[1][4]
-
Dopamine Transporter (DAT) Inhibition: By blocking the dopamine transporter, benztropine increases the synaptic availability of dopamine, which is depleted in Parkinson's disease.[1][5]
Signaling Pathways
The therapeutic effects of benztropine are mediated through the modulation of key signaling pathways in the basal ganglia.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Zebrafish as an Animal Model for Drug Discovery in Parkinson’s Disease and Other Movement Disorders: A Systematic Review [frontiersin.org]
- 5. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Biomarkers for Measuring Benztropine Mesylate Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo biomarkers for measuring the target engagement of benztropine mesylate, a therapeutic agent with a dual mechanism of action, primarily targeting muscarinic acetylcholine receptors (M1) and the dopamine transporter (DAT).[1][2][3] Understanding the engagement of benztropine with these targets in a living system is crucial for optimizing dosing, assessing therapeutic efficacy, and developing novel compounds with similar mechanisms.
This document outlines two principal in vivo methodologies: molecular imaging with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and neurochemical monitoring via in vivo microdialysis. We present a detailed comparison of these techniques, including their underlying principles, experimental protocols, and available quantitative data, to assist researchers in selecting the most appropriate biomarkers for their preclinical and clinical investigations.
Comparison of In Vivo Biomarker Methodologies
| Feature | Positron Emission Tomography (PET) / Single-Photon Emission Computed Tomography (SPECT) | In Vivo Microdialysis |
| Principle | Non-invasive imaging techniques that utilize radiotracers to quantify the density and occupancy of specific molecular targets in the brain. | An invasive sampling technique that measures the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. |
| Primary Targets | Muscarinic Acetylcholine Receptor M1 (M1R) and Dopamine Transporter (DAT). | Measures downstream effects of receptor/transporter interaction, specifically changes in extracellular dopamine and acetylcholine levels. |
| Key Biomarkers | Receptor/transporter occupancy by benztropine, measured by the displacement of a specific radiotracer. | Changes in the extracellular concentrations of dopamine and acetylcholine. |
| Temporal Resolution | Provides a snapshot of target occupancy at a specific time point or over a scanning period (minutes to hours). | Allows for continuous monitoring of neurotransmitter dynamics with high temporal resolution (minutes).[4] |
| Spatial Resolution | Provides high spatial resolution, allowing for the visualization and quantification of target engagement in specific brain regions. | Provides neurochemical information from a discrete brain region where the probe is implanted. |
| Direct/Indirect Measurement | Directly measures the binding of benztropine to its targets. | Indirectly measures target engagement by quantifying its effect on neurotransmitter levels. |
| Translational Potential | Highly translational, with established protocols for both preclinical and clinical studies. | Primarily a preclinical technique, though it has been used in clinical research settings. |
Molecular Imaging: PET and SPECT for Direct Target Engagement
PET and SPECT are powerful in vivo imaging techniques that enable the direct visualization and quantification of benztropine's engagement with its molecular targets in the brain. This is achieved by measuring the displacement of a target-specific radiotracer by the administered drug.
Muscarinic Acetylcholine Receptor M1 (M1R) Occupancy with [11C]benztropine PET
[11C]benztropine itself can be used as a PET tracer to measure the distribution and occupancy of muscarinic cholinergic receptors.[5] Studies in humans have shown that [11C]benztropine PET can be used to delineate the regional distribution of these receptors, with the highest concentrations found in the striatum and various cortical regions.[5]
Experimental Workflow for [11C]benztropine PET Imaging
Caption: Workflow for a [11C]benztropine PET study to measure muscarinic receptor occupancy.
Dopamine Transporter (DAT) Occupancy with SPECT
While a specific PET tracer for benztropine's direct binding to DAT is not as well-established, SPECT imaging with radiolabeled tropane analogs, such as [125I]RTI-121, can be employed. Benztropine and its analogs have been shown to displace these radiotracers from the DAT, allowing for the quantification of DAT occupancy.
Logical Relationship for DAT Occupancy Measurement
Caption: Principle of measuring DAT occupancy by benztropine using SPECT.
In Vivo Microdialysis: Measuring Neurotransmitter Dynamics
In vivo microdialysis is a technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals. This method provides valuable information on how benztropine's engagement with its targets alters the dynamics of dopamine and acetylcholine neurotransmission.
Benztropine's Effect on Extracellular Dopamine
Studies using in vivo microdialysis in the striatum of rats have demonstrated that benztropine produces a dose-dependent increase in extracellular dopamine levels.[6] This effect is attributed to its inhibition of the dopamine transporter, leading to a reduction in dopamine reuptake from the synaptic cleft.[6]
| Benztropine Dose (infused via probe) | Peak Increase in Extracellular Dopamine (% of baseline) |
| 1 µM | ~150% |
| 10 µM | ~300% |
| 100 µM | ~600% |
| Data adapted from a study in anesthetized rats, demonstrating a dose-dependent inhibition of dopamine re-uptake.[6] |
Expected Effects on Extracellular Acetylcholine
Signaling Pathway of Benztropine's Dual Action
Caption: Benztropine's dual mechanism of action on dopaminergic and cholinergic synapses.
Experimental Protocols
[11C]benztropine PET Imaging Protocol (Adapted from Human Studies)
-
Radiotracer Synthesis: [11C]benztropine is synthesized via the methylation of its corresponding precursor with [11C]methyl iodide or [11C]methyl triflate. The final product is purified by high-performance liquid chromatography (HPLC) and formulated in a sterile solution for injection.
-
Subject Preparation: Subjects are typically required to fast for at least 4 hours prior to the scan. An intravenous line is inserted for radiotracer injection, and in some protocols, an arterial line is placed for blood sampling to determine the arterial input function.
-
PET Scan Acquisition: A transmission scan is performed for attenuation correction. Following this, a bolus of [11C]benztropine (e.g., 370 MBq) is injected intravenously, and a dynamic PET scan is acquired for 60-90 minutes.
-
Data Analysis: The dynamic PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images corresponding to different brain areas. The time-activity curves for each ROI are then fitted to a pharmacokinetic model (e.g., the Patlak plot) to estimate receptor binding.[5] To determine receptor occupancy, a baseline scan is performed, followed by administration of benztropine and a second PET scan. The percentage change in receptor binding between the two scans reflects the occupancy of the receptors by the drug.
In Vivo Microdialysis Protocol for Dopamine Measurement (Adapted from Rodent Studies)
-
Probe Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized animal. The animal is allowed to recover from surgery.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Benztropine Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Post-treatment Collection: Dialysate samples continue to be collected to monitor the change in extracellular dopamine concentrations over time.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically HPLC with electrochemical detection (HPLC-ED).[6]
-
Data Analysis: The dopamine concentrations are expressed as a percentage of the pre-drug baseline levels to determine the effect of benztropine.
Note on Acetylcholine Measurement: For the simultaneous measurement of acetylcholine, an acetylcholinesterase inhibitor (e.g., neostigmine) is typically included in the aCSF to prevent the rapid degradation of acetylcholine in the extracellular space. The analysis of acetylcholine can be performed using HPLC-ED after an enzymatic conversion step.
Conclusion
Both molecular imaging and in vivo microdialysis offer valuable, complementary insights into the target engagement of this compound. PET and SPECT provide direct, spatially resolved measures of receptor and transporter occupancy, which are highly translatable to clinical studies. In vivo microdialysis offers a dynamic view of the neurochemical consequences of this target engagement, providing crucial information about the functional impact of the drug on neurotransmitter systems.
The choice of biomarker will depend on the specific research question. For studies focused on dose-occupancy relationships and confirming direct target binding in specific brain regions, PET and SPECT are the methods of choice. For investigations into the functional downstream effects on neurotransmitter release and the temporal dynamics of drug action, in vivo microdialysis is a powerful tool. A comprehensive understanding of benztropine's in vivo pharmacology is best achieved by integrating data from both of these powerful techniques. Future research should aim to conduct studies that simultaneously measure both M1R/DAT occupancy and the corresponding changes in extracellular dopamine and acetylcholine to provide a more complete picture of benztropine's mechanism of action in vivo.
References
- 1. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Regional distribution of the muscarinic cholinergic receptor in the human brain studied with 11C-benztropine and PET using an anatomical standardization technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benztropine and Scopolamine as Cognitive Impairment Models for Preclinical Research
For Immediate Release
A deep dive into two prominent anticholinergic agents, benztropine and scopolamine, used to model cognitive impairment in preclinical studies. This guide offers a comparative overview of their mechanisms, experimental protocols, and quantitative effects on cognitive performance, tailored for researchers, scientists, and drug development professionals.
Benztropine and scopolamine are both widely utilized pharmacological tools for inducing cognitive deficits in animal models, primarily by antagonizing muscarinic acetylcholine receptors. While both drugs effectively impair memory and learning, their distinct pharmacological profiles lead to nuanced differences in their effects. Scopolamine is a non-selective muscarinic antagonist, making it a robust and widely used model for cholinergic-deficient amnesia. In contrast, benztropine, in addition to its potent anticholinergic activity, also functions as a dopamine reuptake inhibitor, which can introduce more complex effects on cognition and behavior. This guide provides a detailed comparison to aid researchers in selecting the most appropriate model for their specific research questions.
Mechanism of Action: A Tale of Two Cholinergic Blockers
Both benztropine and scopolamine exert their primary cognitive-impairing effects by blocking muscarinic acetylcholine receptors (mAChRs) in the central nervous system. Acetylcholine is a critical neurotransmitter for learning and memory, and its blockade leads to deficits in these processes. However, the two compounds differ in their receptor selectivity and secondary targets.
Scopolamine is a non-selective muscarinic antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5) with high affinity. This broad antagonism leads to a profound and consistent impairment across various cognitive domains.
Benztropine , while also a potent muscarinic antagonist with a high affinity for the M1 subtype, possesses an additional and significant pharmacological action: it inhibits the dopamine transporter (DAT). This inhibition leads to an increase in synaptic dopamine levels, which can have complex and sometimes confounding effects on cognition. Furthermore, benztropine exhibits high-affinity antagonism at histamine H1 receptors, which can contribute to sedative effects and potentially further impact cognitive performance.
dot
Caption: Signaling pathways affected by benztropine and scopolamine.
Comparative Efficacy in Preclinical Models: A Quantitative Look
To provide a clear comparison of the cognitive deficits induced by benztropine and scopolamine, the following table summarizes representative quantitative data from common behavioral tests in rodents. It is important to note that results can vary based on the specific experimental conditions, including animal strain, age, sex, and precise protocol parameters.
| Behavioral Test | Parameter | Vehicle/Control (Representative Value) | Benztropine (1-3 mg/kg, i.p.) | Scopolamine (1 mg/kg, i.p.) |
| Morris Water Maze | Escape Latency (seconds) - Day 4/5 | 15 ± 3 | 50 ± 6 | ~45-55 |
| Time in Target Quadrant (seconds) - Probe Trial | 25 ± 4 | 10 ± 2 | ~15-20 | |
| Y-Maze | Spontaneous Alternation (%) | 70 ± 5% | 50 ± 5% | ~50-55% |
| Novel Object Recognition | Discrimination Index | 0.4 ± 0.1 | Data Not Available | 0.1 ± 0.05 |
Experimental Protocols: A Guide to Inducing Cognitive Impairment
Detailed and reproducible experimental protocols are crucial for the successful implementation of these cognitive impairment models. Below are generalized methodologies for key behavioral experiments.
General Considerations
-
Animal Models: Male Wistar or Sprague-Dawley rats (250-300g) and C57BL/6 mice (25-30g) are commonly used.
-
Drug Preparation: Benztropine mesylate and scopolamine hydrobromide can be dissolved in sterile saline (0.9% NaCl).
-
Administration: Intraperitoneal (i.p.) injection is a common and effective route for acute studies.
-
Control Group: A vehicle control group (e.g., saline injection) is essential for all experiments.
-
Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee.
dot
Safety Operating Guide
Proper Disposal of Benztropine Mesylate: A Guide for Laboratory Professionals
The safe and compliant disposal of benztropine mesylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to regulatory requirements and best practices.
I. Hazard Profile and Safety Precautions
This compound is a toxic substance that requires careful handling. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] The occupational safety and health administration (OSHA) has not classified it as a hazardous chemical. When handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[1] All handling should occur in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.[1][2]
Key Toxicological Data:
| Route of Exposure | Toxicity Data (Mouse) | Classification |
| Oral | LD50: 91 mg/kg | Toxic if swallowed |
| Dermal | - | Toxic in contact with skin |
| Inhalation | - | Toxic if inhaled |
Data sourced from TCI Chemicals Safety Data Sheet.[1]
II. Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. While some sources may not classify this compound as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, its acute toxicity profile necessitates that it be managed as a hazardous waste to ensure the highest level of safety and compliance.[3]
Procedure for Waste Segregation:
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it.
-
Use Appropriate Containers: Collect all this compound waste in clearly labeled, sealed containers. For hazardous pharmaceutical waste, black containers are typically used.[4]
-
Labeling: The container must be labeled with the words "Hazardous Waste Pharmaceuticals."[5]
-
Avoid Mixing: Do not mix this compound waste with other waste streams to prevent chemical reactions and ensure proper disposal.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be entrusted to a licensed waste disposal company and adhere to all local and national regulations.[1]
Step 1: Collection of Waste
-
Solid Waste: Collect expired or unused this compound, as well as grossly contaminated items such as weighing papers and disposable labware, directly into the designated hazardous waste container.
-
Contaminated PPE: Place gloves, lab coats, and other PPE that have come into contact with this compound into the same hazardous waste container.
-
Empty Containers: Before disposing of the original container, ensure it is completely empty.[1] The empty container should then be managed as hazardous waste.
-
Solutions: Aqueous solutions of this compound should not be disposed of down the drain.[5][6][7] They should be collected in a sealed, labeled container as hazardous waste.
Step 2: Spill Management and Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Wear Appropriate PPE: Don the necessary PPE before attempting to clean the spill.
-
Contain the Spill: For solid spills, use appropriate tools to carefully place the material into the hazardous waste container.[2] Avoid creating dust.
-
Decontaminate the Area: Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[2]
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with all necessary information about the waste, including its identity and hazard classification. This compound is classified for transport as a toxic solid, organic, n.o.s., under UN number 2811.[1]
IV. Regulatory Framework
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA). A key regulation is the prohibition of sewering hazardous waste pharmaceuticals.[5][6][7] It is crucial to be aware of and comply with all federal, state, and local regulations governing hazardous waste disposal.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 7. epa.gov [epa.gov]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Benztropine Mesylate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling benztropine mesylate. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing exposure risks.
This compound, a synthetic compound with anticholinergic and antihistaminic effects, requires careful handling due to its potential health hazards.[1] Inhalation, ingestion, or skin contact with the powdered form can lead to adverse effects.[2][3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound powder to prevent accidental exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield may be required if there is a splash hazard.[3][5] | Protects against airborne dust particles and splashes. |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile rubber).[3][5] Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[4][6] | Prevents skin absorption of the compound.[2] |
| Body Protection | A lab coat is standard.[2] For situations with potential for significant exposure, fire/flame resistant and impervious clothing, such as an apron or disposable suit, should be worn.[4][5] | Minimizes skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator or an approved dust mask should be used when handling the powder, especially when engineering controls are not sufficient to control airborne dust.[2][5] For major spills or firefighting, a self-contained breathing apparatus is necessary.[5] | Prevents inhalation of hazardous dust particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Categorization:
-
Chemical Waste: Includes expired or unused this compound, and any solutions containing the compound.
-
Contaminated Materials: Includes used gloves, disposable lab coats, weighing papers, and any other materials that have come into contact with this compound.
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other laboratory waste.
-
Containment: Collect all chemical waste and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Final Disposal: Arrange for disposal through a licensed hazardous material disposal company.[4] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[4] Do not dispose of this compound in the trash or down the drain.[4][7] For non-hazardous waste generated from handling (e.g., outer packaging), remove or scratch out all personal or prescription information before recycling or discarding.[8]
Emergency Protocols: Spill and Exposure Response
Immediate and appropriate action is required in the event of a spill or personal exposure.
References
- 1. This compound Injection, USP [dailymed.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. medline.com [medline.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. msdsdigital.com [msdsdigital.com]
- 6. pppmag.com [pppmag.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
